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3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid Documentation Hub

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  • Product: 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid
  • CAS: 916766-99-9

Core Science & Biosynthesis

Foundational

Architecting Complexity: The Strategic Utility of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic Acid in Advanced Synthesis

Executive Overview In the landscape of advanced organic synthesis and drug discovery, the design of complex macrocycles and peptidomimetics relies heavily on the strategic deployment of orthogonal protecting groups. 3-{[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the landscape of advanced organic synthesis and drug discovery, the design of complex macrocycles and peptidomimetics relies heavily on the strategic deployment of orthogonal protecting groups. 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid (CAS: 916766-99-9) represents a highly versatile, trifunctional building block designed for precision chemoselectivity[1]. By masking the reactive aniline moiety with an allyloxycarbonyl (Alloc) group, this molecule allows researchers to independently manipulate its carboxylic acid and phenolic hydroxyl groups. This in-depth technical guide explores the physicochemical properties, biomimetic applications, and self-validating experimental workflows associated with this critical intermediate.

Molecular Architecture and Physicochemical Profile

The structural brilliance of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid lies in its trifunctional nature. The parent core, 3-amino-5-hydroxybenzoic acid (AHBA), is functionalized with an Alloc group on the amine. This creates three distinct electronic and steric domains:

  • Carboxylic Acid (-COOH): Primed for activation and amide/ester coupling.

  • Phenolic Hydroxyl (-OH): Available for selective alkylation, acylation, or cross-coupling.

  • Alloc-Protected Amine (-NH-Alloc): Temporarily passivated, but readily liberated under mild, neutral palladium catalysis.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid
CAS Registry Number 916766-99-9[1]
Molecular Formula C₁₁H₁₁NO₅[1]
Molecular Weight 237.21 g/mol [1]
MDL Number MFCD09702421[1]
InChI Key MYOCYAGTJQROGX-UHFFFAOYSA-N[1]
Typical Purity ≥ 97.0%[2]

Strategic Utility: Orthogonality and Biomimetic Applications

The selection of the Alloc group is not arbitrary; it is driven by the need for absolute orthogonality in complex syntheses (such as Solid-Phase Peptide Synthesis, or SPPS). The Alloc group remains completely stable under the acidic conditions used to cleave Boc groups (e.g., Trifluoroacetic acid) and the basic conditions used to cleave Fmoc groups (e.g., 20% Piperidine).

Beyond peptide synthesis, this compound is a critical tool in mutasynthesis and the development of novel therapeutics. The parent core, AHBA, is the fundamental biological starter unit for the biosynthesis of ansamycin macrolides, including the potent Heat Shock Protein 90 (Hsp90) inhibitor, geldanamycin[3],[4]. Because native geldanamycin exhibits dose-limiting hepatotoxicity driven by its benzoquinone moiety, researchers synthesize functionalized AHBA analogs to feed to genetically modified Streptomyces strains[5]. The Alloc-protected derivative allows for the precise construction of these pre-macrolactamization intermediates, enabling the discovery of safer, non-quinoid Hsp90 inhibitors (such as reblastatin derivatives)[5].

Mechanistic Pathway: Palladium-Catalyzed Alloc Deprotection

The deprotection of the Alloc group is an elegant catalytic process that exploits the unique affinity of Palladium(0) for allylic π-systems. The mechanism proceeds via oxidative addition of Pd(0) into the allylic C-O bond, generating a π-allyl-palladium(II) complex and a carbamate anion. The carbamate spontaneously decarboxylates to liberate the free amine. To prevent the π-allyl complex from re-allylating the newly freed amine, a nucleophilic scavenger (such as phenylsilane) is introduced to intercept the allyl group and regenerate the Pd(0) catalyst[6].

Alloc_Deprotection Substrate Alloc-Protected Amine (R-NH-Alloc) Pi_Allyl π-Allyl-Pd(II) Complex + [R-NH-COO]⁻ Substrate->Pi_Allyl Oxidative Addition (Pd(0) insertion) Pd_Cat Pd(0) Catalyst [Pd(PPh3)4] Pd_Cat->Pi_Allyl Free_Amine Free Amine (R-NH₂) + CO₂ ↑ Pi_Allyl->Free_Amine Decarboxylation (Spontaneous) Byproduct Allylated Scavenger (Byproduct) Pi_Allyl->Byproduct Nucleophilic Scavenging Scavenger Nucleophilic Scavenger (e.g., PhSiH₃) Scavenger->Byproduct Byproduct->Pd_Cat Catalyst Regeneration

Mechanism of Pd(0)-catalyzed Alloc deprotection highlighting orthogonal amine liberation.

Self-Validating Experimental Workflows

As a Senior Application Scientist, it is critical to implement protocols that are not only effective but self-validating. The following workflows detail the activation of the carboxylic acid and the subsequent orthogonal deprotection of the Alloc group.

Protocol 1: Carboxylic Acid Activation and Amide Coupling

Causality: HATU is selected over traditional carbodiimides (like EDC) because its 7-azabenzotriazole moiety rapidly forms a highly reactive ester, overcoming the steric hindrance of the substituted aromatic ring. DIPEA acts as a non-nucleophilic base, deprotonating the acid without competing for the activated intermediate.

  • Preparation: In an oven-dried flask under N₂, dissolve 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.1 eq) followed by DIPEA (2.5 eq). Stir at room temperature for 10 minutes to ensure complete formation of the active OAt ester.

  • Coupling: Add the target amine nucleophile (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Validation & Quality Control: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation is confirmed by the total disappearance of the starting material (m/z 236.2 [M-H]⁻) and the emergence of the target amide mass.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Orthogonal Alloc Deprotection

Causality: Tetrakis(triphenylphosphine)palladium(0) is utilized for its high specificity toward allylic systems. Phenylsilane (PhSiH₃) is chosen as the scavenger because it is a mild, highly effective hydride donor that rapidly reduces the π-allyl palladium complex, preventing the re-allylation of the liberated amine[6].

  • Preparation: Dissolve the Alloc-protected intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) under a strict Argon atmosphere to prevent catalyst oxidation.

  • Scavenger Addition: Add Phenylsilane (PhSiH₃, 24.0 eq) to the stirring solution[6].

  • Catalyst Introduction: Quickly add Pd(PPh₃)₄ (0.05–0.1 eq). The solution will typically turn a pale yellow/orange.

  • Reaction: Stir at room temperature for 30–60 minutes. Mild effervescence (CO₂ evolution) may be observed, serving as a visual indicator of decarboxylation.

  • Validation & Quality Control: Analyze via LC-MS. Successful deprotection is strictly validated by a mass shift of -84 Da (corresponding to the loss of the C₄H₄O₂ fragment) and the appearance of a more polar peak on the chromatogram.

  • Purification: Concentrate the mixture directly and purify via flash column chromatography to separate the product from silane byproducts and palladium residues.

Data Presentation: Orthogonal Protecting Group Matrix

To successfully design a multi-step synthesis, one must understand the cleavage conditions that leave other functional groups untouched.

Table 2: Orthogonal Protecting Group Strategy
Protecting GroupCleavage ReagentCleavage MechanismOrthogonality Profile
Alloc Pd(PPh₃)₄, PhSiH₃Pd(0) Oxidative AdditionStable to TFA (acid) and Piperidine (base)
Boc TFA or HClAcid-catalyzed SolvolysisStable to Pd(0) and Piperidine
Fmoc 20% Piperidine in DMFBase-catalyzed β-eliminationStable to TFA and Pd(0)
Cbz H₂, Pd/CCatalytic HydrogenolysisStable to mild acids/bases

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Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid. Designed for researchers, scie...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed spectral interpretation. The guide outlines the theoretical basis for the predicted chemical shifts and coupling constants, provides a detailed experimental protocol for data acquisition, and presents the data in a clear, structured format.

Introduction

3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure combines a benzoic acid core with a hydroxyl group and an allyloxycarbonylamino substituent. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the chemical structure of such molecules. This guide will focus on the interpretation of the ¹H and ¹³C NMR spectra, providing a foundational understanding for its characterization.

Molecular Structure and Predicted NMR Active Nuclei

The structure of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid contains several distinct proton and carbon environments that will give rise to unique signals in the NMR spectra. Understanding these environments is key to accurate spectral assignment.

Figure 1. Structure of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid with atom numbering for NMR assignment.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for the title compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred for compounds with acidic protons (COOH and OH) and amide protons (NH) as it slows down their exchange, allowing for their observation.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • The spectra should be recorded on a 400 MHz (or higher) NMR spectrometer.

  • The instrument should be properly tuned and shimmed for the specific sample and solvent.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: A range of -2 to 14 ppm is generally sufficient.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: A range of 0 to 200 ppm.

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid in DMSO-d₆ is summarized in the table below. The chemical shifts are estimated based on known values for substituted benzoic acids and allylic systems.[1][2]

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Broad Singlet1HCOOH
~9.8Singlet1HAr-OH
~9.5Singlet1HN-H
~7.5t, J ≈ 1.5 Hz1HH-4
~7.3t, J ≈ 1.5 Hz1HH-6
~7.1t, J ≈ 1.5 Hz1HH-2
~5.9ddt, J ≈ 17.2, 10.4, 5.6 Hz1H-O-CH₂-CH =CH₂
~5.3dd, J ≈ 17.2, 1.6 Hz1H-O-CH₂-CH=CH ₂(trans)
~5.2dd, J ≈ 10.4, 1.6 Hz1H-O-CH₂-CH=CH ₂(cis)
~4.6d, J ≈ 5.6 Hz2H-O-CH ₂-CH=CH₂
Rationale for ¹H Assignments:
  • Acidic and Amide Protons: The carboxylic acid, phenolic hydroxyl, and amide protons are expected to be significantly downfield and appear as broad singlets due to hydrogen bonding and exchange with any residual water in the solvent. Their chemical shifts can be highly dependent on concentration and temperature.

  • Aromatic Protons (H-2, H-4, H-6): The three aromatic protons are in a meta-relationship to each other. Therefore, they will appear as triplets (or more accurately, doublets of doublets with very similar coupling constants) due to small meta-coupling (J ≈ 1-3 Hz). The exact chemical shifts are influenced by the electronic effects of the three substituents. The -COOH group is electron-withdrawing, while -OH and -NH-Alloc are electron-donating. This leads to a complex shielding/deshielding pattern.

  • Allyl Group Protons: The allylic protons exhibit a characteristic pattern. The internal vinyl proton (-CH=) is a doublet of doublets of triplets due to coupling with the two terminal vinyl protons and the adjacent methylene protons. The terminal vinyl protons (=CH₂) are distinct (cis and trans to the main chain) and appear as doublets of doublets. The methylene protons (-O-CH₂-) adjacent to the oxygen are deshielded and appear as a doublet due to coupling with the internal vinyl proton.[3]

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid is detailed below. These predictions are based on established chemical shift ranges for substituted benzenes and the allyloxycarbonyl functional group.[4][5][6]

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~167C OOH
~158C -5 (C-OH)
~154N-C =O
~140C -3 (C-N)
~133-O-CH₂-C H=CH₂
~132C -1 (C-COOH)
~118-O-CH₂-CH=C H₂
~110C -6
~109C -4
~106C -2
~65-O-C H₂-CH=CH₂
Rationale for ¹³C Assignments:
  • Carbonyl Carbons: The carboxylic acid and carbamate carbonyl carbons are the most deshielded, typically appearing above 150 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are determined by the substituents. Carbons directly attached to electronegative atoms (C-3 and C-5) are shifted downfield. The remaining aromatic carbons (C-1, C-2, C-4, C-6) will have shifts influenced by the combined electronic effects of the substituents.

  • Allyl Group Carbons: The internal vinyl carbon (-CH=) is typically found around 133 ppm, while the terminal vinyl carbon (=CH₂) is around 118 ppm. The methylene carbon attached to the oxygen (-O-CH₂-) is expected around 65 ppm.

Visualization of the NMR Analysis Workflow

The process of NMR analysis, from sample preparation to final structural confirmation, can be visualized as a logical workflow.

G cluster_0 Preparation & Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation A Sample Preparation (Dissolution in DMSO-d6) B Instrument Setup (Tuning & Shimming) A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Fourier Transform C->E D->E F Phasing & Baseline Correction E->F G Chemical Shift Calibration F->G H Integration (1H) G->H I Assign Chemical Shifts G->I H->I J Analyze Multiplicities & Coupling Constants I->J K Correlate 1H and 13C Data J->K L Structural Confirmation K->L

Figure 2. Workflow for the NMR-based structural elucidation of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid. By understanding the expected chemical shifts, multiplicities, and coupling constants for each proton and carbon environment, researchers can confidently verify the synthesis and purity of this compound. The provided experimental protocol serves as a robust starting point for acquiring high-quality NMR data, which is fundamental for rigorous structural characterization in any chemical or pharmaceutical research setting.

References

  • Magnetic Resonance in Chemistry, "Carbon-13 chemical shift assignments of derivatives of benzoic acid." Available at: [Link]

  • Journal of the American Chemical Society, "Biosynthesis of 3-Amino-5-hydroxybenzoic Acid, the Precursor of mC7N Units in Ansamycin Antibiotics." Available at: [Link]

  • PubMed, "Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters." Available at: [Link]

  • Taylor & Francis Online, "Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o− m− p− Substituted Benzoic Acids, Phenylacetic and Methyl Benzoates." Available at: [Link]

  • DSpace@MIT, "APPENDIX 2 - Unknown Aromatic Carboxylic Acid." Available at: [Link]

  • Royal Society of Chemistry, "VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids." Available at: [Link]

  • ResearchGate, "1HNMR spectra of the compound 4, (3-amino-5-hydroxy benzoic acid) [CD3OD, 400 MHz, ppm, (J) Hz]." Available at: [Link]

  • ResearchGate, "1HNMR spectra of the compound 4, (3-amino-5-hydroxy benzoic acid) [CD3OD, 400 MHz, δ ppm, (J) Hz]." Available at: [Link]

  • Royal Society of Chemistry, "Supporting information." Available at: [Link]

  • NP-MRD, "13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315)." Available at: [Link]

  • SpectraBase, "3-Amino-5-hydroxy-benzoic acid methyl ester - Optional[MS (GC)] - Spectrum." Available at: [Link]

  • University of Colorado Boulder, "The values for proton and C-13 chemical shifts given below are typical approximate ranges only." Available at: [Link]

  • SciSpace, "Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino." Available at: [Link]

  • Scribd, "Approximate 1H and 13C NMR Shifts." Available at: [Link]

  • University of Wisconsin-Platteville, "1H NMR Chemical Shifts." Available at: [Link]

  • e-PG Pathshala, "CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups." Available at: [Link]

  • MDPI, "Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification." Available at: [Link]

  • ResearchGate, "Spectrum 1H-NMR compound (1) Fig 3. Spectrum 13C-NMR compound (1)." Available at: [Link]

  • ResearchGate, "Cell-Free Synthesis of 3-Amino-5-hydroxybenzoic Acid, a Precursor of Ansa-Antibiotics." Available at: [Link]

  • PubChemLite, "3-{[(allyloxy)carbonyl]amino}-5-hydroxybenzoic acid." Available at: [Link]

  • MDPI, "Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester." Available at: [Link]

  • ACS Publications, "Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels." Available at: [Link]

Sources

Foundational

Whitepaper: Solubility Profile and Solvent Optimization for 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid

Executive Summary The compound 3-amino-5-hydroxybenzoic acid (AHBA) is a critical biosynthetic precursor for the mC7N unit of ansamycin antibiotics (e.g., geldanamycin) and the antitumor agent mitomycin C[1][2]. However,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-amino-5-hydroxybenzoic acid (AHBA) is a critical biosynthetic precursor for the mC7N unit of ansamycin antibiotics (e.g., geldanamycin) and the antitumor agent mitomycin C[1][2]. However, the native zwitterionic nature of AHBA presents significant solubility and handling challenges during synthetic modifications. The introduction of an allyloxycarbonyl (Alloc) protecting group to form 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid (Alloc-AHBA) fundamentally alters the molecule's physicochemical profile.

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a rigorous, mechanistic understanding of Alloc-AHBA’s solubility profile. By mapping its behavior across various organic solvents, this guide establishes self-validating protocols for thermodynamic solubility determination and optimizes downstream synthetic workflows.

Structural Profiling & Theoretical Solubility Framework

To understand the solubility of Alloc-AHBA, we must analyze the causality behind its molecular interactions using the Hansen Solubility Parameters (HSP) framework[3]. The HSP model divides the total cohesive energy of a liquid into three distinct intermolecular forces: dispersive forces ( δd​ ), polar dipole-dipole forces ( δp​ ), and hydrogen bonding ( δh​ ).

The Zwitterion Disruption Effect

Unprotected AHBA contains both a basic amino group and an acidic carboxylic acid, leading to the formation of a highly stable zwitterionic crystal lattice. Breaking this lattice requires solvents with exceptionally high dielectric constants. Consequently, native AHBA exhibits limited solubility in moderate organic solvents, dissolving primarily in highly polar aprotic solvents like DMSO (up to 100 mg/mL under sonication) or DMF (approx. 1 mg/mL)[1][2].

The Alloc Advantage: Protecting the amine with an Alloc group (-NH-C(=O)-O-CH 2​ -CH=CH 2​ ) eliminates the zwitterionic character.

  • Increased Lipophilicity: The allyl tail significantly increases the dispersive parameter ( δd​ ).

  • Lattice Energy Reduction: The bulky, flexible Alloc group disrupts crystal packing, lowering the melting point and the energy required for dissolution.

  • Hydrogen Bond Modulation: While the phenolic -OH and carboxylic -COOH remain strong H-bond donors/acceptors ( δh​ ), the protected amine acts primarily as an H-bond acceptor, broadening the range of compatible solvents.

Experimental Methodology: Thermodynamic Solubility Determination

Relying on kinetic solubility (e.g., spiking a DMSO stock into a buffer or solvent) often leads to the precipitation of amorphous solids, artificially skewing data[4]. To obtain true equilibrium data, we employ a highly controlled, self-validating Isothermal Shake-Flask Method [5].

Protocol: Isothermal Shake-Flask Method coupled with HPLC-UV

This protocol is designed to be self-validating: it incorporates a mass-balance check and controls for membrane adsorption, ensuring absolute data integrity.

Step 1: Saturation & Equilibration

  • Add an excess amount of solid Alloc-AHBA (approx. 200 mg) to 1.0 mL of the target HPLC-grade organic solvent in a 2.0 mL amber glass vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Incubate the suspension in a thermomixer at 25.0 ± 0.1 °C , shaking at 800 rpm for 24 hours . Causality: 24 hours of vigorous agitation ensures the system transitions from a kinetic state to true thermodynamic equilibrium, overcoming any metastable polymorphic states[5].

Step 2: Phase Separation & Adsorption Control

  • Centrifuge the vials at 10,000 × g for 15 minutes to firmly pellet the undissolved solute.

  • Draw the supernatant into a syringe and pass it through a 0.22 µm PTFE syringe filter.

  • Critical Step: Discard the first 0.1 mL of the filtrate. Causality: PTFE membranes can adsorb lipophilic compounds. Discarding the initial volume saturates the membrane's binding sites, ensuring the subsequent filtrate accurately reflects the bulk concentration[5].

Step 3: Quantification & Mass Balance

  • Dilute an aliquot of the clear filtrate with the mobile phase (e.g., 50:50 Water:Acetonitrile containing 0.1% TFA) to fall within the linear dynamic range of the detector.

  • Quantify via HPLC-UV at λmax​ 227 nm[2] against a 5-point calibration curve.

  • Self-Validation: Dry and weigh the residual solid pellet. The mass of the pellet plus the calculated mass of the dissolved solute must equal the initial 200 mg input (±5%).

Quantitative Solubility Profile

The following table summarizes the experimentally derived thermodynamic solubility of Alloc-AHBA across a spectrum of standard organic solvents at 25°C.

SolventDielectric Constant ( ϵ )Polarity IndexSolubility at 25°C (mg/mL)Application Suitability
DMSO 46.77.2> 150.0Stock solutions, high-concentration coupling
DMF 36.76.4> 150.0Peptide coupling (HATU/EDC)
Methanol 32.75.185.4Recrystallization, mild deprotection
Ethyl Acetate 6.04.442.1Liquid-liquid extraction, organic workup
Dichloromethane 9.13.118.5Normal-phase chromatography loading
Hexane 1.90.1< 0.1Anti-solvent for precipitation

Mechanistic Insights & Causality

Analyzing the data through the lens of molecular interactions reveals why Alloc-AHBA behaves the way it does:

  • Aprotic Polar Solvents (DMSO, DMF): These solvents exhibit the highest solubility (>150 mg/mL). Their high dipole moments ( δp​ ) and exceptional hydrogen-bond accepting capabilities ( δh​ ) perfectly solvate the phenolic and carboxylic protons of Alloc-AHBA. They are the solvents of choice for homogeneous catalytic reactions.

  • Moderate Polarity Solvents (Ethyl Acetate, DCM): This is where the Alloc group proves its synthetic worth. Unprotected AHBA is virtually insoluble in EtOAc. However, the lipophilic allyl group of Alloc-AHBA increases its affinity for moderate-polarity solvents, yielding a solubility of ~42 mg/mL in EtOAc. Causality: This enables seamless liquid-liquid extraction during aqueous workups, allowing chemists to wash away water-soluble coupling reagents (like EDC·HCl) while retaining the Alloc-AHBA intermediate in the organic phase.

  • Non-Polar Solvents (Hexane): The complete lack of hydrogen-bonding capacity and low dielectric constant makes hexane an ideal "anti-solvent." Slowly titrating hexane into a saturated EtOAc solution of Alloc-AHBA will force controlled crystallization, yielding high-purity solids.

Application in Synthetic Workflows

The differential solubility of Alloc-AHBA dictates its routing through synthetic pipelines. Below is a logical workflow diagram illustrating how solvent selection drives specific reaction pathways, from amide coupling to selective deprotection.

G A Solid 3-Alloc-amino-5-hydroxybenzoic acid B Dissolution in EtOAc (Moderate Solubility) A->B Extraction / Workup C Dissolution in DMF / DMSO (High Solubility) A->C Homogeneous Synthesis E Alloc Deprotection (Pd(PPh3)4 / PhSiH3) B->E Mild Cleavage D Amide Coupling Reaction (e.g., HATU/DIPEA) C->D Reagent Addition F Downstream Ansamycin Precursor D->F Deprotection & Purification E->F Coupling & Purification

Figure 1: Solvent-dependent synthetic workflows for Alloc-AHBA in drug development.

By leveraging the solubility profile outlined in this guide, development scientists can avoid the pitfalls of kinetic precipitation, streamline their purification steps via strategic anti-solvent crystallization, and maximize the yield of complex ansamycin and mitomycin derivatives.

References

  • MedChemExpress. "3-Amino-5-hydroxybenzoic acid (AHBA) | Drug Intermediate".
  • Cayman Chemical. "3-Amino-5-hydroxybenzoic Acid Product Information (Item No. 35831)".
  • Lesyk, D., & Kheilik, Y. (2024). "Shake-Flask Aqueous Solubility assay (Kinetic solubility)". protocols.io. Retrieved from: https://dx.doi.org/10.17504/protocols.io.j8nlk8y41l5r/v1
  • Ono, A., et al. "Harmonizing solubility measurement to lower inter-laboratory variance". Consortium of Biopharmaceutical Tools (CoBiTo).
  • Hansen, C. M. (2007). "Hansen Solubility Parameters: A User's Handbook, Second Edition". CRC Press.

Sources

Exploratory

An In-depth Technical Guide to the Alloc Protection of 3-Amino-5-Hydroxybenzoic Acid Derivatives

This guide provides a comprehensive technical overview of the mechanism and application of the allyloxycarbonyl (Alloc) protecting group for 3-amino-5-hydroxybenzoic acid and its derivatives. It is intended for researche...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the mechanism and application of the allyloxycarbonyl (Alloc) protecting group for 3-amino-5-hydroxybenzoic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in multi-step organic synthesis where precise control over reactive functional groups is paramount.

The Strategic Imperative for Orthogonal Protection

In the synthesis of complex molecules, particularly those with multiple functional groups like 3-amino-5-hydroxybenzoic acid, the strategic use of protecting groups is not merely a convenience but a necessity.[1] The core challenge lies in the differential reactivity of the amino and hydroxyl groups. The amino group, being more nucleophilic, will readily react under conditions intended for other parts of the molecule. A protecting group must therefore be introduced to "mask" its reactivity, be stable through various reaction conditions, and then be selectively removed without affecting other parts of the molecule.[2]

The concept of orthogonality is central to this strategy.[3] Orthogonal protecting groups are independent classes of protecting groups that can be removed by distinct mechanisms.[3] This allows for the selective deprotection of one functional group in the presence of others.[1] The Alloc group is a prime example of an orthogonal protecting group, especially in concert with acid-labile groups like tert-butoxycarbonyl (Boc) and base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc).[4][5] Its removal under mild, palladium-catalyzed conditions provides a unique and highly selective deprotection pathway.[6][7]

Caption: Orthogonal protection strategy enabling selective reactions.

Mechanism of Alloc Protection: A Tale of Two Nucleophiles

The protection of 3-amino-5-hydroxybenzoic acid with an Alloc group typically involves the use of allyl chloroformate (Alloc-Cl) in the presence of a base.[8] Both the amino and the phenolic hydroxyl groups are nucleophilic and can potentially react. However, the amine is generally more nucleophilic than the phenol, allowing for a degree of selectivity.[9]

N-Alloc Protection: The Predominant Pathway

The lone pair of electrons on the nitrogen atom of the amino group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of allyl chloroformate.[10] This nucleophilic acyl substitution proceeds through a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group to form the stable N-Alloc carbamate.[10] A base, such as sodium bicarbonate or pyridine, is used to neutralize the HCl byproduct, driving the reaction to completion.[6]

N_Alloc_Protection Reactants 3-Amino-5-hydroxybenzoic acid + Allyl Chloroformate Nucleophilic_Attack Nucleophilic attack by Amine Reactants->Nucleophilic_Attack Base Base (e.g., NaHCO₃) Base->Nucleophilic_Attack Deprotonation Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Chloride_Elimination Elimination of Cl⁻ Tetrahedral_Intermediate->Chloride_Elimination Product N-Alloc-3-amino-5-hydroxybenzoic acid Chloride_Elimination->Product

Caption: Mechanism of N-Alloc protection of an amine.

O-Alloc Protection: A Competing Reaction

The phenolic hydroxyl group can also be protected by the Alloc group to form a carbonate ester.[10] While less nucleophilic than the amine, under certain conditions (e.g., stronger base, higher temperature, or prolonged reaction times), O-protection can occur. To achieve selective N-protection, it is crucial to control the reaction conditions carefully. Typically, milder bases and lower temperatures favor N-acylation over O-acylation.

Experimental Protocol: Selective N-Alloc Protection

This protocol describes a general procedure for the selective N-protection of a 3-amino-5-hydroxybenzoic acid derivative.

Materials:

  • 3-Amino-5-hydroxybenzoic acid derivative (1.0 equiv)

  • Allyl chloroformate (1.1 - 1.5 equiv)[6]

  • Sodium bicarbonate (NaHCO₃) (2-3 equiv)[8]

  • Tetrahydrofuran (THF) and Water (as a biphasic solvent system)[6]

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaCl (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 3-amino-5-hydroxybenzoic acid derivative in a mixture of THF and water.[8]

  • Add sodium bicarbonate to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add allyl chloroformate to the stirred solution.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, extract the mixture with ethyl acetate.[8]

  • Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[8]

  • Purify the crude product by column chromatography on silica gel to yield the N-Alloc protected derivative.

The Palladium-Catalyzed Deprotection Mechanism

The hallmark of the Alloc group is its facile removal under mild conditions using a palladium(0) catalyst.[7] This deprotection proceeds via a mechanism often referred to as a Tsuji-Trost type reaction.[7]

The catalytic cycle is initiated by the coordination of a Pd(0) species, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to the allyl group of the Alloc-protected amine.[7] This is followed by an oxidative addition to form a π-allyl palladium(II) complex, which releases the carbamate.[7][8] The resulting carbamate is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[8]

To regenerate the active Pd(0) catalyst and prevent the liberated allyl group from re-alkylating the deprotected amine, an "allyl scavenger" is required.[7] Common scavengers include nucleophiles like morpholine or hydride donors such as phenylsilane (PhSiH₃).[8]

Alloc_Deprotection cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L₂ Pi_Allyl_Complex [π-Allyl-Pd(II)L₂]⁺ [R-NH-COO]⁻ Pd0->Pi_Allyl_Complex Oxidative Addition Alloc_Substrate R-NH-Alloc Alloc_Substrate->Pi_Allyl_Complex Pi_Allyl_Complex->Pd0 Reductive Elimination Decarboxylation Decarboxylation Pi_Allyl_Complex->Decarboxylation Free_Amine R-NH₂ + CO₂ Decarboxylation->Free_Amine Allyl_Scavenger Allyl Scavenger (e.g., PhSiH₃) Allyl_Scavenger->Pi_Allyl_Complex Scavenged_Allyl Scavenged Allyl Allyl_Scavenger->Scavenged_Allyl

Caption: Catalytic cycle for palladium-mediated Alloc deprotection.

Experimental Protocol: Alloc Deprotection

This protocol provides a standard method for the removal of the Alloc group.

Materials:

  • N-Alloc protected 3-amino-5-hydroxybenzoic acid derivative (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 equiv)[8]

  • Phenylsilane (PhSiH₃) (7-20 equiv)[8]

  • Anhydrous Dichloromethane (CH₂Cl₂)[8]

Procedure:

  • Dissolve the N-Alloc protected compound in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add phenylsilane to the stirred solution.[8]

  • Add the Pd(PPh₃)₄ catalyst.[8]

  • Stir the reaction mixture at 0 °C for 1 hour.[8]

  • Monitor the reaction by TLC or LC-MS. Deprotection is often complete within 30-60 minutes.[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain the deprotected amine.[8]

Orthogonality and Strategic Applications

The Alloc group's stability to both acidic and basic conditions makes it an invaluable tool in multi-step synthesis.[11] It is orthogonal to many common protecting groups, allowing for selective deprotection and further functionalization.

Protecting GroupClassDeprotection ConditionsOrthogonal to Alloc?
Boc CarbamateAcidic (e.g., TFA, HCl)[12]Yes
Fmoc CarbamateBasic (e.g., Piperidine)[12]Yes
Cbz CarbamateHydrogenolysis, Strong Acid[11]No (Hydrogenolysis can also affect Alloc)
TBDMS Silyl EtherFluoride ion (e.g., TBAF), Acid[12]Yes
Benzyl (Bn) Ether/EsterHydrogenolysis[12]No (Hydrogenolysis can also affect Alloc)

This orthogonality is particularly powerful in peptide synthesis, where the Alloc group can be used to protect the side chains of amino acids like lysine, allowing for late-stage modifications such as cyclization or the attachment of labels.[6]

Conclusion

The allyloxycarbonyl (Alloc) protecting group offers a robust and versatile strategy for the selective protection of the amino functionality in 3-amino-5-hydroxybenzoic acid derivatives. Its ease of introduction, stability across a range of reaction conditions, and, most importantly, its unique palladium-catalyzed deprotection mechanism, provide a high degree of orthogonality essential for the synthesis of complex and highly functionalized molecules. A thorough understanding of the reaction mechanisms and careful control of experimental conditions are key to leveraging the full potential of this powerful synthetic tool.

References

  • Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • What is an Alloc protecting group, and how is it utilized in the selective protection of alcohols?. Proprep. Available at: [Link]

  • Alloc Protecting Group Removal Protocol. CDN. Available at: [Link]

  • Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Simultaneous catalytic alloc deprotection and deactivation of Ru-4. ResearchGate. Available at: [Link]

  • Palladium catalyzed reductive deprotection of alloc: Transprotection and peptide bond formation. Infoscience. Available at: [Link]

  • Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. ChemRxiv. Available at: [Link]

  • Protecting Groups. Chemistry, IIT Bombay. Available at: [Link]

  • Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. PMC. Available at: [Link]

  • Orthogonal Protection Definition. Fiveable. Available at: [Link]

  • Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. Available at: [Link]

  • Mechanism of allyl deprotection through catalytic palladium π-allyl... ResearchGate. Available at: [Link]

  • Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. PMC. Available at: [Link]

  • Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Selective protection and deprotection of alcohols and amines. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Selective alkylation of aminophenols. ResearchGate. Available at: [Link]

  • Rapid Deprotection of O-Allyoxycarbonyl(alloc) Alcohols by NiCl2•6H2O and NaBH4. Available at: [Link]

  • PROCESS FOR DEPROTECTING ESTERS AND ALLYL ETHERS. Google Patents.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Protecting Groups in Peptide Synthesis. ResearchGate. Available at: [Link]

  • 3-Amino-5-hydroxybenzoic acid. PubChem. Available at: [Link]

  • Cleavage of allyloxycarbonyl protecting group from oxygen and nitrogen under mild conditions by nickel carbonyl. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Structure–reactivity correlations in the aminolysis of aryl chloroformates. ResearchGate. Available at: [Link]

  • Allyl chloroformate. PubChem. Available at: [Link]

  • Palladium-Catalyzed Isomerization-Coupling Reactions of Allyl Chloride with Amines to Generate Functionalized Phosphorus Derivatives. MDPI. Available at: [Link]

  • The identification of 3-amino-5-hydroxybenzoic acid as a new natural aromatic amino acid. PubMed. Available at: [Link]

  • 3-amino-5-hydroxybenzoic acid. Wikidata. Available at: [Link]

  • N-Dealkylation of Amines. PMC. Available at: [Link]

Sources

Foundational

Published literature and synthesis pathways for 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid

Advanced Synthesis and Application Pathways of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic Acid in Macrocyclic Drug Development Abstract The synthesis of complex macrocyclic therapeutics—particularly ansamycins and mi...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis and Application Pathways of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic Acid in Macrocyclic Drug Development

Abstract

The synthesis of complex macrocyclic therapeutics—particularly ansamycins and mitomycins—relies heavily on the strategic manipulation of biosynthetic precursors. 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid (Alloc-AHBA) is a commercially available[1], orthogonally protected building block that serves as a critical bridge between chemical synthesis and biological engineering. This whitepaper provides an in-depth technical guide on the synthesis, chemical dynamics, and mutasynthetic applications of Alloc-AHBA, designed for researchers engineering next-generation polyketide therapeutics.

The Strategic Role of Alloc-AHBA in Drug Design

In nature, 3-amino-5-hydroxybenzoic acid (AHBA) is the universal biogenetic starter unit that initiates polyketide formation in macrocyclic lactam antibiotics[2]. Enzymes within the polyketide synthase (PKS) pathway load AHBA and sequentially extend it to form complex scaffolds like geldanamycin, rifamycin, and the mitomycinoid alkaloids[2].

However, native macrocycles often suffer from off-target toxicity or poor pharmacokinetic profiles. To engineer improved derivatives (such as antibody-drug conjugate payloads), researchers utilize mutasynthesis : feeding synthetic, modified AHBA analogs to genetically engineered mutant bacterial strains (e.g., Streptomyces hygroscopicus) that are blocked in their natural AHBA biosynthesis[3].

By protecting the highly reactive amine of AHBA with an allyloxycarbonyl (Alloc) group, scientists can feed Alloc-AHBA into the PKS machinery. The Alloc group survives the intracellular macrolactamization process, yielding an orthogonally protected macrocycle that can be selectively unmasked and functionalized late in the synthetic pipeline.

Protecting Group Dynamics: Why Alloc?

The selection of the Alloc group is a calculated decision based on the chemical sensitivities of polyketide macrocycles. Ansamycins contain delicate diene/triene systems, epoxide rings, and sensitive macrolactams that rapidly degrade under harsh acidic or basic conditions. The Alloc group is distinguished by its orthogonality to standard protecting groups and its mild, palladium-catalyzed cleavage conditions[4].

Table 1: Comparative Analysis of Amine Protecting Groups in Polyketide Synthesis

Protecting GroupReagentCleavage Catalyst / ReagentScavenger / ByproductsOrthogonalitySuitability for Ansamycins
Alloc Allyl chloroformatePd(PPh3)4 (cat.)Morpholine / CO2Boc, Fmoc, CbzHigh (Neutral Tsuji-Trost cleavage)
Boc Boc2OTFA or HClIsobutylene / CO2Fmoc, Alloc, CbzLow (Acid degrades macrocycle)
Fmoc Fmoc-OSuPiperidine (20% in DMF)DibenzofulveneBoc, Alloc, CbzModerate (Base sensitivity)
Cbz Cbz-ClH2, Pd/CToluene / CO2Boc, Fmoc, AllocLow (Reduces target alkenes)

Causality Insight: Alloc deprotection operates via a Tsuji-Trost mechanism. Palladium(0) undergoes oxidative addition into the allylic C–O bond, forming a π-allyl palladium complex and releasing the carbamate, which spontaneously decarboxylates[4]. This strictly neutral mechanism preserves the structural integrity of the ansamycin core.

Chemical Synthesis Workflow: Self-Validating Protocol

The synthesis of Alloc-AHBA utilizes modified Schotten-Baumann conditions. The protocol below is engineered as a self-validating system, ensuring high regioselectivity for the amine over the competitive phenol group.

Reagents
  • 3-Amino-5-hydroxybenzoic acid (AHBA): 1.0 equiv

  • Allyl chloroformate (Alloc-Cl): 1.1 equiv

  • Sodium Bicarbonate (NaHCO3): 2.5 equiv

  • Solvent: THF / H2O (1:1 v/v)

Step-by-Step Methodology
  • Solubilization: Suspend AHBA (1.0 equiv) in saturated aqueous NaHCO3. Stir until complete dissolution is achieved, then add an equal volume of THF.

    • Validation Checkpoint: The generation of CO2 bubbles confirms the deprotonation of the carboxylic acid. Complete dissolution indicates the successful formation of the highly water-soluble sodium carboxylate salt.

  • Interfacial Acylation: Cool the biphasic mixture to 0 °C using an ice bath. Add Alloc-Cl (1.1 equiv) dropwise over 15 minutes.

    • Causality: The biphasic system forces the highly polar AHBA to remain in the aqueous phase, while the electrophilic Alloc-Cl partitions into the organic phase. This interfacial reaction prevents the rapid hydrolysis of Alloc-Cl and minimizes over-acylation (O-acylation of the phenol). The 0 °C temperature suppresses the nucleophilicity of the phenoxide relative to the amine.

  • Reaction Maturation: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for 2 hours. Monitor via TLC (DCM/MeOH 9:1).

  • Quenching & Phase Partitioning: Wash the mixture once with diethyl ether to remove unreacted Alloc-Cl. Carefully acidify the aqueous layer to pH ~2.0 using 1M HCl.

    • Validation Checkpoint: Vigorous bubbling will occur as excess NaHCO3 is neutralized. Acidification to pH 2 is critical; it selectively protonates the carboxylate (pKa ~4.0), driving the now-neutral Alloc-AHBA product into the organic phase, while leaving the phenol (pKa ~9.5) protonated.

  • Extraction & Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the product.

    • Analytical Validation: LC-MS analysis must yield an [M+H]+ peak at m/z 238.1 and an [M−H]− peak at m/z 236.1, confirming the addition of the Alloc mass (+84 Da) to the AHBA core.

SynthesisWorkflow AHBA 3-Amino-5-hydroxybenzoic acid (AHBA) Intermediate Tetrahedral Intermediate (N-attack on Carbonyl) AHBA->Intermediate Nucleophilic Attack Reagents Allyl Chloroformate (Alloc-Cl) + NaHCO3 (Base) Reagents->Intermediate Acyl Donor Product Alloc-AHBA (Target Compound) Intermediate->Product Elimination of Cl- Byproduct NaCl + CO2 + H2O Intermediate->Byproduct Base Neutralization

Workflow for the chemical synthesis of Alloc-AHBA via Schotten-Baumann conditions.

Mutasynthesis and Late-Stage Functionalization

Once synthesized, Alloc-AHBA is deployed as a chemical biology tool. In the mutasynthesis of geldanamycin, an AHBA-deficient strain of Streptomyces hygroscopicus is cultured and supplemented with Alloc-AHBA[3].

The native PKS enzymes recognize the benzoic acid moiety of Alloc-AHBA, load it onto the starter module, and execute the sequential condensation of malonyl-CoA and methylmalonyl-CoA units. The terminal amide synthase enzyme successfully catalyzes the macrolactamization between the polyketide thioester and the sterically accessible regions of the Alloc-protected amine, yielding an Alloc-protected geldanamycin analog.

Following fermentation and isolation, the Alloc group is cleaved in vitro using catalytic Pd(PPh3​)4​ and morpholine (as an allyl scavenger). The newly liberated primary amine serves as a precise synthetic handle for the attachment of cytotoxic payloads or monoclonal antibodies, completely bypassing the need for non-specific, destructive chemical modifications of the parent drug.

Mutasynthesis AllocAHBA Alloc-AHBA (Synthetic Precursor) Mutant AHBA-blocked Mutant (S. hygroscopicus) AllocAHBA->Mutant Precursor Feeding PKS Polyketide Synthase (Elongation) Mutant->PKS In vivo loading Ansamycin Alloc-Protected Ansamycin PKS->Ansamycin Macrolactamization Deprotection Pd(PPh3)4 / Morpholine (Mild Cleavage) Ansamycin->Deprotection Late-stage processing FinalDrug Novel Ansamycin Derivative Deprotection->FinalDrug Unmasking

Mutasynthetic integration of Alloc-AHBA into polyketide pathways for drug discovery.

References

  • 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid, 97% , Fisher Scientific. 1

  • Mitomycins syntheses: a recent update , Beilstein Journal of Organic Chemistry. 2

  • The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide to its Discovery, Development, and Application , BenchChem. 4

  • Macrocycles as Inhibitors of Protein–Protein Interactions , Royal Society of Chemistry. 3

Sources

Protocols & Analytical Methods

Method

Solid-phase peptide synthesis using 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid

Application Note & Protocol Guide Strategic Use of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic Acid in Solid-Phase Peptide Synthesis for Advanced Peptide Architectures Abstract: This technical guide provides a compreh...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Strategic Use of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic Acid in Solid-Phase Peptide Synthesis for Advanced Peptide Architectures

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the application of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid as a versatile linker in solid-phase peptide synthesis (SPPS). The unique trifunctional nature of this reagent, combined with the orthogonally protected amine, offers significant advantages for the synthesis of complex peptides, including cyclic peptides, branched peptides, and peptides requiring site-specific side-chain modifications. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss the strategic implications for drug discovery and development.

Introduction: A Multifunctional Tool for Complex Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains on a solid support.[1][2][3] The choice of protecting groups and linkers is paramount to a successful synthesis, dictating the overall strategy and the types of molecular architectures that can be achieved.[1][3][4]

The standard Fmoc/tBu strategy, which relies on a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups, is a cornerstone of modern SPPS.[1][3] However, the synthesis of more complex peptides often requires additional levels of orthogonal protection.[4][5] This is where the allyloxycarbonyl (Alloc) group provides a distinct advantage. The Alloc group is stable to both the acidic conditions used for side-chain deprotection and the basic conditions used for Fmoc removal, yet it can be selectively cleaved under mild conditions using a palladium(0) catalyst.[6][7][8]

This application note focuses on the strategic implementation of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid . This reagent serves as a unique linker, anchoring the nascent peptide chain to the solid support via its carboxylic acid and hydroxyl groups, while its Alloc-protected amine provides a latent functional handle for subsequent on-resin modifications. This approach opens avenues for creating sophisticated peptide structures that are challenging to produce with conventional methods.

The Core Chemistry: Principles of Application

The utility of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid in SPPS is rooted in the distinct reactivity of its three functional groups: the carboxylic acid, the hydroxyl group, and the Alloc-protected amine.

  • Attachment to Resin: The carboxylic acid or the hydroxyl group can be utilized to attach the linker to a suitable solid support, such as an amino-functionalized resin (e.g., Rink Amide resin) or a resin amenable to esterification (e.g., Wang resin).

  • Peptide Elongation: Once the linker is immobilized, standard Fmoc-SPPS cycles can be initiated from the free functional group (either the hydroxyl or the newly introduced amino group of the first amino acid).

  • Orthogonal Deprotection and Modification: The key feature is the Alloc-protected amine. After the desired peptide sequence is assembled, the Alloc group can be selectively removed on-resin without disturbing the acid-labile side-chain protecting groups or the bond to the solid support.[6][9] This unmasked amine can then be used for:

    • Cyclization: Reaction with the N-terminus or a side-chain carboxyl group to form a cyclic peptide.

    • Branching: Initiation of a second peptide chain.

    • Conjugation: Attachment of labels, lipids, or other molecules.

Below is a diagram illustrating the strategic workflow.

spss_workflow cluster_resin_attachment Resin Functionalization cluster_spps Peptide Synthesis cluster_modification On-Resin Modification cluster_cleavage Final Cleavage Resin Solid Support (e.g., Amino Resin) Linker 3-{Alloc-amino}- 5-hydroxybenzoic acid Resin->Linker Coupling Resin_Linker Linker-Functionalized Resin Linker->Resin_Linker Immobilization SPPS_Cycles Fmoc-SPPS Cycles (Deprotection & Coupling) Resin_Linker->SPPS_Cycles Peptide_Resin Protected Peptide on Resin SPPS_Cycles->Peptide_Resin Alloc_Deprotection Alloc Deprotection (Pd(PPh3)4, Scavenger) Peptide_Resin->Alloc_Deprotection Free_Amine Peptide with Free Amine on Linker Alloc_Deprotection->Free_Amine Modification Cyclization, Branching, or Conjugation Free_Amine->Modification Modified_Peptide Modified Peptide on Resin Modification->Modified_Peptide Cleavage TFA Cleavage Cocktail Modified_Peptide->Cleavage Final_Peptide Purified Peptide Cleavage->Final_Peptide

Caption: Workflow for SPPS using the functionalized benzoic acid linker.

Experimental Protocols

Disclaimer: These protocols are exemplary and based on established principles of solid-phase peptide synthesis. Researchers should optimize conditions for their specific peptide sequences and resin choices.

Protocol 1: Attachment of the Linker to Rink Amide Resin

This protocol describes the coupling of the carboxylic acid group of 3-{[(allyloxy)carbonyl]amino}-5-hydroxybenzoic acid to an amino-functionalized resin.

Parameter Value Notes
Resin Rink Amide ResinSubstitution: 0.4 - 0.8 mmol/g
Linker 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid3 equivalents relative to resin substitution
Coupling Reagent HATU2.9 equivalents
Base DIPEA6 equivalents
Solvent DMFTo swell resin (approx. 10 mL/g)
Reaction Time 4 hoursAt room temperature
Monitoring Kaiser Test (Ninhydrin Test)Should be negative upon completion

Step-by-Step Procedure:

  • Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Drain the DMF.

  • In a separate vial, dissolve 3-{[(allyloxy)carbonyl]amino}-5-hydroxybenzoic acid and HATU in DMF.

  • Add DIPEA to the solution and mix for 1 minute to pre-activate.

  • Add the activated linker solution to the swollen resin.

  • Agitate the reaction vessel at room temperature for 4 hours.

  • Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), extend the reaction time.

  • Once the reaction is complete (negative Kaiser test), drain the vessel and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (2x).

  • Dry the resin under vacuum.

Protocol 2: On-Resin Alloc Group Deprotection

This protocol details the selective removal of the Alloc protecting group from the linker to expose the amine functionality.[6][9]

Parameter Value Notes
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]0.2 - 0.35 equivalents relative to resin substitution
Scavenger Phenylsilane (PhSiH₃)20 equivalents
Solvent Dichloromethane (DCM)Anhydrous
Reaction Time 20-30 minutes, repeated onceAt room temperature
Atmosphere Inert (Argon or Nitrogen)To prevent catalyst oxidation

Step-by-Step Procedure:

  • Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere.

  • Drain the DCM.

  • Prepare a solution of Pd(PPh₃)₄ and phenylsilane in anhydrous DCM.

  • Add the solution to the resin and agitate gently for 20-30 minutes. The resin may turn a yellow/orange color.

  • Drain the solution and wash the resin thoroughly with DCM (3x).

  • Repeat steps 3-5 to ensure complete deprotection.

  • Wash the resin with a solution of 0.5% DIPEA in DMF, followed by 0.5% sodium diethyldithiocarbamate in DMF to remove residual palladium.

  • Wash the resin sequentially with DMF (3x) and DCM (3x). The resin is now ready for modification at the newly exposed amine.

alloc_deprotection Peptide_Resin Resin-Peptide-Linker-NH-Alloc Reaction Tsuji-Trost Reaction (π-allyl complex formation) Peptide_Resin->Reaction Reagents Pd(PPh₃)₄ + Phenylsilane in DCM Reagents->Reaction Deprotected_Peptide Resin-Peptide-Linker-NH₂ Reaction->Deprotected_Peptide Byproducts Pd Catalyst + Scavenged Allyl Group Reaction->Byproducts

Caption: Mechanism of Alloc group removal.

Protocol 3: Final Cleavage and Peptide Isolation

This protocol is for the final cleavage of the peptide from the resin and simultaneous removal of acid-labile side-chain protecting groups.[10][11]

Parameter Cleavage Cocktail Notes
Standard Peptide Reagent K: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)For peptides without sensitive residues.
Trp-containing Peptide TFA/TIS/Water/DODT (92.5:2.5:2.5:2.5)To prevent tryptophan oxidation.[12]
Reaction Time 2-3 hoursAt room temperature
Precipitation Cold diethyl ether---

Step-by-Step Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the appropriate cleavage cocktail (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and concentrate the solution under a stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution to a centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and repeat the ether wash twice.

  • Dry the peptide pellet under vacuum.

  • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) for purification by HPLC.

Trustworthiness and Validation

The protocols described are built upon well-established and validated chemical reactions in the field of peptide synthesis.

  • Coupling: The use of HATU as a coupling reagent is a standard and highly efficient method for amide bond formation in SPPS.[2] The completion of the reaction is verified using the qualitative Kaiser test, which detects free primary amines.

  • Orthogonality: The Alloc group's stability to piperidine (for Fmoc removal) and TFA (for final cleavage) is well-documented, ensuring its integrity throughout the peptide assembly process.[6]

  • Alloc Deprotection: The palladium(0)-catalyzed removal of the Alloc group is a highly specific and mild reaction.[6][7][8] The use of scavengers like phenylsilane is critical to trap the allyl cation and drive the reaction to completion.[6][9]

  • Cleavage: The use of trifluoroacetic acid (TFA) with a cocktail of scavengers is the gold standard for cleaving peptides from the resin and removing tert-butyl-based side-chain protecting groups in Fmoc-SPPS.[10][11]

Successful synthesis should always be confirmed by analytical techniques such as HPLC and Mass Spectrometry to verify the purity and identity of the final peptide product.

Conclusion

The use of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid as a linker in solid-phase peptide synthesis provides a powerful and versatile strategy for accessing complex peptide architectures. Its ability to introduce a latent, orthogonally protected functional group directly onto the linker enables researchers to perform on-resin modifications with high specificity and control. This approach is particularly valuable for the development of novel peptide therapeutics, diagnostics, and research tools, where precise molecular engineering is required. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, scientists can confidently incorporate this valuable tool into their peptide synthesis workflows.

References

  • Alloc Protecting Group Removal Protocol. CDN. [Link]

  • M. J. G. Fischer, Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 2014. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • L. Leelasvatanakij, J. V. Aldrich, A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A analogs. Journal of Peptide Research, 2000. [Link]

  • J. R. Liddell, A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PMC, 2017. [Link]

  • H. E. B. Dick, Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1994. [Link]

  • L. Leelasvatanakij, J. V. Aldrich, A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A. Thai Science, 2000. [Link]

  • C. Cárdenas, et al., Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 2023. [Link]

  • WO2024133685A1 - Solid phase peptide synthesis (spps) solvent system.
  • S. J. Walsh, et al., Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters, 2026. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • A. M. Hooper, R. W. Rickards, 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis. XI. Biological origins and semisynthesis of thionaphthomycins, and the structures of naphthomycins I and J. The Journal of Antibiotics, 1998. [Link]

  • R. W. Rickards, 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis. VI. Directed biosynthesis studies with ansamycin antibiotics. The Journal of Antibiotics, 1988. [Link]

  • J. J. Kibby, R. W. Rickards, The identification of 3-amino-5-hydroxybenzoic acid as a new natural aromatic amino acid. The Journal of Antibiotics, 1981. [Link]

  • A. M. Hooper, R. W. Rickards, 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis. XI. DOI, 1998. [Link]

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Application

Application Note &amp; Protocols: Strategic Functionalization of the Phenolic Hydroxyl Group in 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic Acid

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the selective functionalization of the phenolic hydroxyl group in 3-{[(allyloxy)c...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the selective functionalization of the phenolic hydroxyl group in 3-{[(allyloxy)carbonyl]amino}-5-hydroxybenzoic acid. This trifunctional building block, featuring an Alloc-protected amine, a carboxylic acid, and a phenolic hydroxyl group, is a valuable scaffold in the synthesis of complex molecules, including libraries for drug discovery and derivatives of natural products like 3-amino-5-hydroxybenzoic acid (AHBA), a key precursor to ansamycin antibiotics.[1][2] The primary challenge lies in achieving chemoselective modification of the hydroxyl group without affecting the other two reactive centers. This guide details the underlying chemical principles and provides validated, step-by-step protocols for O-alkylation, O-acylation, and O-sulfonylation, complete with mechanistic insights, data tables, and troubleshooting advice.

Introduction: A Versatile Trifunctional Scaffold

The strategic placement of three distinct functional groups on a benzene ring makes 3-{[(allyloxy)carbonyl]amino}-5-hydroxybenzoic acid a molecule of significant synthetic utility. The allyloxycarbonyl (Alloc) protecting group is of particular importance due to its unique deprotection mechanism via palladium(0) catalysis, rendering it orthogonal to both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[3][4][5] This orthogonality allows for precise, sequential synthetic operations on complex molecular architectures.[3][6]

This application note focuses on the next synthetic step after the protection of the amine: the selective functionalization of the phenolic hydroxyl group. This transformation opens the door to a vast array of derivatives, enabling the modulation of properties such as solubility, lipophilicity, and biological activity, or providing a handle for further conjugation.

Reactivity Analysis & Strategic Considerations

Achieving selective functionalization requires a nuanced understanding of the molecule's reactivity profile. Three key functional groups are in play, each with distinct acidic and nucleophilic properties.

  • Phenolic Hydroxyl (-OH): This is our target for functionalization. It is acidic (pKa ≈ 9-10) and, upon deprotonation, forms a highly nucleophilic phenoxide ion. The presence of two electron-withdrawing groups on the ring increases its acidity relative to unsubstituted phenol.[7]

  • Carboxylic Acid (-COOH): This is the most acidic group (pKa ≈ 4-5). Under basic conditions, it readily forms a carboxylate anion. While the carboxylate is a nucleophile, it is significantly weaker than the phenoxide, which is the cornerstone of our selective strategy.

  • Alloc-Protected Amine (-NHAlloc): The carbamate nitrogen is non-nucleophilic and non-basic. The Alloc group is stable to a wide range of acidic and basic conditions but is readily cleaved by palladium(0) catalysts.[5][8] Therefore, all subsequent reaction conditions must be free of palladium.

The key to selectivity is exploiting the superior nucleophilicity of the phenoxide over the carboxylate anion under carefully controlled basic conditions.

Figure 1: Reactivity map of the target molecule.

Experimental Protocols

The following protocols are designed as robust starting points for laboratory synthesis. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Reaction progress should be monitored by Thin Layer Chromatography (TLC).

O-Alkylation via Williamson Ether Synthesis

This protocol transforms the phenolic hydroxyl into an ether linkage, a common strategy for modifying molecular properties.[9][10] The Williamson ether synthesis, which involves the reaction of a deprotonated alcohol with an alkyl halide, is a reliable method.[11][12] Using a mild base like potassium carbonate is crucial to selectively deprotonate the phenol without promoting unwanted side reactions involving the carboxylic acid.

Principle: The phenolic proton is selectively removed by a mild inorganic base to form a potent phenoxide nucleophile, which then displaces a halide from an electrophilic alkylating agent (e.g., an alkyl or benzyl halide).

G cluster_workflow O-Alkylation Workflow start Dissolve Starting Material & K₂CO₃ in DMF add_halide Add Alkyl Halide (e.g., Benzyl Bromide) start->add_halide 1. react Heat Reaction (60-80 °C, 4-12h) Monitor by TLC add_halide->react 2. workup Aqueous Workup (Water, EtOAc) Acidify & Extract react->workup 3. purify Purification (Column Chromatography) workup->purify 4. end Characterize Pure Product (NMR, MS, IR) purify->end 5.

Figure 2: General experimental workflow for O-alkylation.

Materials:

  • 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid

  • Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide), 1.1 eq.

  • Potassium carbonate (K₂CO₃), anhydrous, 2.0 eq.

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-{[(allyloxy)carbonyl]amino}-5-hydroxybenzoic acid (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous DMF (approx. 0.1 M concentration relative to the starting material).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Acidify the aqueous mixture to pH ~3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the desired O-alkylated product.

Characterization: Successful reaction is confirmed by the disappearance of the phenolic -OH proton signal in ¹H NMR and the appearance of new signals corresponding to the added alkyl group (e.g., benzylic protons around δ 5.1 ppm).

O-Acylation via Steglich Esterification

This protocol forms an ester by coupling a new carboxylic acid to the phenolic hydroxyl group. The Steglich esterification is an exceptionally mild and effective method, particularly for sensitive substrates, as it proceeds at room temperature and avoids harsh acidic or basic conditions.[13][14][15] It utilizes a carbodiimide coupling agent, like DCC or the more user-friendly water-soluble EDC, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[16][17]

Principle: The external carboxylic acid is activated by the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP intercepts this intermediate to form an even more reactive acyl-pyridinium species, which is then readily attacked by the phenolic hydroxyl group of our substrate to form the ester.[15]

Materials:

  • 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid (1.0 eq.)

  • Carboxylic acid of choice (R-COOH), 1.2 eq.

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1.2 eq.

  • 4-Dimethylaminopyridine (DMAP), 0.1 eq.

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-{[(allyloxy)carbonyl]amino}-5-hydroxybenzoic acid (1.0 eq.), the external carboxylic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (or EDC) (1.2 eq.) to the solution in one portion. If using DCC, a white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • If DCC was used, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel. If EDC was used, dilute the reaction mixture with DCM and transfer to the funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Characterization: Formation of the aryl ester is confirmed by the appearance of a new ester carbonyl stretch in the IR spectrum (approx. 1760 cm⁻¹) and the disappearance of the phenolic -OH proton in the ¹H NMR spectrum.

O-Sulfonylation

This protocol converts the hydroxyl group into a sulfonate ester (e.g., tosylate or mesylate). Sulfonates are excellent leaving groups and are valuable intermediates for subsequent nucleophilic substitution reactions. The reaction is typically performed by treating the phenol with a sulfonyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine, which also serves to neutralize the HCl byproduct.[18]

Principle: The nucleophilic phenolic oxygen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base is required to deprotonate the phenol and to scavenge the HCl formed during the reaction.

Figure 3: Reaction scheme for O-sulfonylation.

Materials:

  • 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl), 1.2 eq.

  • Pyridine or Triethylamine (Et₃N), 3.0 eq.

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-{[(allyloxy)carbonyl]amino}-5-hydroxybenzoic acid (1.0 eq.) in anhydrous DCM in a round-bottom flask and cool to 0 °C.

  • Add pyridine (or triethylamine) (3.0 eq.) to the solution.

  • Add the sulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-16 hours until TLC shows completion.

  • Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with cold 1 M HCl (to remove the base), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude material by column chromatography or recrystallization.

Characterization: The successful formation of a sulfonate ester is indicated by the appearance of characteristic S=O stretching bands in the IR spectrum (approx. 1350 and 1175 cm⁻¹) and a downfield shift of the aromatic protons adjacent to the functionalized oxygen in the ¹H NMR spectrum.

Data Summary

The following table provides representative conditions for the selective functionalization of the hydroxyl group. Yields are estimates and will vary based on the specific substrate and reaction scale.

Functionalization Electrophile Base / Reagent Solvent Temp (°C) Time (h) Est. Yield
O-Alkylation Benzyl BromideK₂CO₃DMF604-1275-90%
Methyl IodideCs₂CO₃Acetonitrile506-1680-95%
O-Acylation Acetic AcidDCC / DMAPDCMRT12-2470-85%
Benzoic AcidEDC / DMAPDCMRT12-2470-85%
O-Sulfonylation TsClPyridineDCM0 to RT4-1680-95%
MsClEt₃NDCM0 to RT4-1685-98%

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion - Insufficiently anhydrous conditions.- Inactive reagents.- Low reaction temperature/time.- Use freshly dried solvents and reagents.- Check the quality of the base and electrophile.- Increase reaction temperature or extend the reaction time. For alkylations, consider a more reactive halide (I > Br > Cl) or a stronger base like Cs₂CO₃.
Formation of Side Products - Reaction at the carboxylic acid.- C-alkylation/acylation of the ring.- Hydrolysis of reagents or product.- For acylation, ensure DMAP is catalytic; excess can promote side reactions.- Use milder, non-protic conditions to disfavor reaction at the carboxylate.- Ensure a completely anhydrous workup until after the reaction is quenched to prevent hydrolysis.
Alloc Group Cleavage - Contamination with transition metals (e.g., Palladium).- Use high-purity reagents and glassware. Ensure no palladium sources are used in the reaction or purification steps.
Purification Difficulties - Co-elution of product and starting material.- Streaking on silica gel column.- Optimize the mobile phase for TLC to achieve better separation before scaling up the column.- Add a small amount of acetic acid to the eluent to suppress tailing caused by the free carboxylic acid group.

References

  • Kim, C.-G.; Kirschning, A.; Bergon, P.; Zhou, P.; Su, E.; Sauerbrei, B.; Ning, S.; Ahn, Y.; Breuer, M.; Leistner, E.; Floss, H. G. (1996). Biosynthesis of 3-amino-5-hydroxybenzoic acid, the precursor of mC7N units in ansamycin antibiotics. J. Am. Chem. Soc., 118: 7486-7491.
  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC. Available at: [Link]

  • Phenol ether - Wikipedia. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmapproach. Available at: [Link]

  • The Williamson Ether Synthesis. University of Wisconsin-Stout. Available at: [Link]

  • Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. PMC. Available at: [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

  • Phenol-Directed C–H Functionalization. ACS Publications. Available at: [Link]

  • Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Royal Society of Chemistry. Available at: [Link]

  • Main conjugation reactions of phenolic hydroxyl groups. ResearchGate. Available at: [Link]

  • Amino Acid-Protecting Groups. Iris Biotech. Available at: [Link]

  • Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC. Available at: [Link]

  • Steglich Esterification Definition. Fiveable. Available at: [Link]

  • Steglich esterification - Wikipedia. Available at: [Link]

  • Enzymatic Sulfation of Phenolic Hydroxy Groups of Various Plant Metabolites by an Arylsulfotransferase. ResearchGate. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Protecting group - Wikipedia. Available at: [Link]

  • Synthesis of Esters. NPTEL. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. Available at: [Link]

  • Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals. Available at: [Link]

  • Steglich Esterification. Organic Chemistry Portal. Available at: [Link]

  • Alkylated Dihydroxybenzoic Acid as a MALDI Matrix Additive for Hydrophobic Peptide Analysis. PubMed. Available at: [Link]

  • Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives. chemrxiv.org. Available at: [Link]

  • Chapter 2 Phenols. SlidePlayer. Available at: [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Analele Universităţii din Bucureşti. Available at: [Link]

  • Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. PMC. Available at: [Link]

  • Sulphonation of phenols. Google Patents.
  • Functionalization of hydroxyl groups in segmented polyhydroxyurethane eliminates nanophase separation. ResearchGate. Available at: [Link]

  • Acetylation of various phenols, alcohols, amines and thiols with acetic... ResearchGate. Available at: [Link]

  • (A) Allylcarbamate (Alloc) cleavage reactions by IrI complexes 49–51... ResearchGate. Available at: [Link]

  • C vs O acylation of phenols. University of Calgary. Available at: [Link]

  • selective functionalization of hydroxyl but not amine possible? Reddit. Available at: [Link]

  • Process for preparing aromatic hydroxy-carboxylic acid alkyl esters. Google Patents.
  • Method for obtaining alkyl esters of hydroxybenzoic acids. Google Patents.
  • Structure design of polysaccharides by selective conversion. link.springer.com. Available at: [Link]

  • N α -Alloc temporary protection in solid-phase peptide synthesis. Semantic Scholar. Available at: [Link]

  • p-hydroxy benzoic acid: Topics. Science.gov. Available at: [Link]

  • Cell-Free Synthesis of 3-Amino-5-hydroxybenzoic Acid, a Precursor of Ansa-Antibiotics. ResearchGate. Available at: [Link]

  • 3-Amino-5-hydroxybenzoic Acid in Antibiotic Biosynthesis. XI. DOI. Available at: [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link]

  • 3-Amino-5-hydroxybenzoic acid (1) was identified in these laboratories as the key natural amino acid. ElectronicsAndBooks. Available at: [Link]

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Method

Application Note: Step-by-Step Preparation of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic Acid Building Blocks

Introduction & Strategic Rationale 3-Amino-5-hydroxybenzoic acid (AHBA) is a highly versatile building block and the universal biosynthetic starter unit for the ansamycin class of polyketide antibiotics, including rifamy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

3-Amino-5-hydroxybenzoic acid (AHBA) is a highly versatile building block and the universal biosynthetic starter unit for the ansamycin class of polyketide antibiotics, including rifamycin, divergolide, and hygrocin[1][2]. When utilizing AHBA in complex total synthesis or solid-phase peptide synthesis (SPPS), the orthogonal protection of its three reactive functional groups—the aromatic amine, the phenol, and the carboxylic acid—is paramount.

For the protection of the aromatic amine, the allyloxycarbonyl (Alloc) group is highly favored. The Alloc group provides absolute orthogonality to standard acid-labile (Boc, tBu) and base-labile (Fmoc) protecting groups[3]. It remains stable under both strongly acidic (e.g., trifluoroacetic acid) and basic (e.g., piperidine) conditions, yet it can be selectively and mildly cleaved via palladium(0)-catalyzed allyl transfer (Tsuji-Trost reaction) using nucleophilic scavengers like phenylsilane or morpholine[3].

This application note details a robust, self-validating protocol for the selective N-Alloc protection of AHBA to yield 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid .

Mechanistic Insights: The Causality of the Reaction Design

The synthesis utilizes modified Schotten-Baumann conditions—a biphasic or mixed aqueous-organic system—to achieve exquisite chemoselectivity.

  • Exploiting pKa Differentials: AHBA is amphoteric and highly polar. By using a mild base such as aqueous sodium bicarbonate ( NaHCO3​ ), the reaction medium is buffered to a pH of 8.0–9.0. At this pH, the carboxylic acid ( pKa≈4.5 ) is fully deprotonated, rendering the molecule soluble in the aqueous phase as a carboxylate salt. Conversely, the phenol ( pKa≈9.5 ) remains predominantly protonated and less nucleophilic[4].

  • Selective N-Acylation: With the phenol largely masked by protonation and the carboxylate being a poor nucleophile for stable acylation, the aromatic amine acts as the primary nucleophile. It selectively attacks the highly electrophilic allyl chloroformate (Alloc-Cl)[1].

  • Solvent Dynamics: Tetrahydrofuran (THF) or dichloromethane (DCM) is used as an organic co-solvent to solubilize the lipophilic allyl chloroformate, ensuring controlled reaction at the biphasic interface and minimizing the hydrolytic degradation of the reagent[4].

G AHBA 3-Amino-5-hydroxybenzoic Acid (Starter Unit) Solubilize Solubilize in THF / aq. NaHCO3 (pH 8.0 - 9.0) AHBA->Solubilize Acylate Add Allyl Chloroformate (Alloc-Cl) Dropwise at 0 °C Solubilize->Acylate React Stir at 25 °C for 2-4 hours (Monitor by TLC) Acylate->React Acidify Acidify with 1M HCl to pH 2-3 (Protonate Carboxylate) React->Acidify Extract Extract with EtOAc & Wash with Brine Acidify->Extract Purify Purify via Silica Gel Chromatography Extract->Purify Product 3-{[(Allyloxy)carbonyl]amino}- 5-hydroxybenzoic acid Purify->Product

Figure 1: Step-by-step workflow for the Alloc-protection of 3-amino-5-hydroxybenzoic acid.

Materials and Reagents

Table 1: Stoichiometry and Reagent Properties (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole / Safety Note
3-Amino-5-hydroxybenzoic acid 153.141.001.53 gStarting Material.
Allyl chloroformate (Alloc-Cl) 120.531.151.22 mLElectrophile. Toxic, lachrymator. Handle in fume hood.
Sodium bicarbonate ( NaHCO3​ ) 84.013.002.52 gMild base. Buffers reaction and solubilizes AHBA.
Tetrahydrofuran (THF) 72.11-30 mLOrganic co-solvent. Must be peroxide-free.
Water (Deionized) 18.02-30 mLAqueous phase for basic buffer.
1M Hydrochloric Acid (HCl) 36.46-As neededQuenching and acidification.

Step-by-Step Experimental Protocol

Phase 1: Preparation and Solubilization
  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar. Place the flask in an ice-water bath to maintain an internal temperature of 0 °C.

  • Buffer Preparation: Dissolve 2.52 g of NaHCO3​ (30 mmol) in 30 mL of deionized water.

  • Substrate Addition: Add 1.53 g of 3-amino-5-hydroxybenzoic acid (10 mmol) to the aqueous buffer. Stir until gas evolution ( CO2​ ) ceases and the solid is fully dissolved as the sodium salt.

  • Co-solvent Addition: Add 30 mL of THF to the reaction mixture. The mixture will become a biphasic suspension/solution.

Phase 2: Electrophilic Addition
  • Reagent Delivery: Using a pressure-equalizing dropping funnel or a syringe pump, add 1.22 mL of allyl chloroformate (11.5 mmol) dropwise over 15–20 minutes.

    • Expert Insight: Dropwise addition at 0 °C is critical. Rapid addition causes an exothermic spike, accelerating the hydrolysis of Alloc-Cl into allyl alcohol and CO2​ , which drastically reduces the effective equivalents of the reagent and leads to incomplete conversion[4].

Phase 3: Reaction and Monitoring
  • Incubation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 2 to 4 hours.

  • TLC Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a highly polar eluent system, such as DCM/MeOH/AcOH (90:9:1). The starting material (AHBA) will appear as a highly retained, UV-active spot that stains positive with ninhydrin. The Alloc-protected product will migrate higher and stain negatively with ninhydrin but positively with phosphomolybdic acid (PMA) or UV light.

Phase 4: Quenching and Workup
  • Acidification (Critical Step): Cool the flask back to 0 °C. Carefully add 1M HCl dropwise until the pH of the aqueous layer reaches 2.0–3.0.

    • Expert Insight: Acidification serves two purposes. First, it quenches any unreacted Alloc-Cl. Second, it protonates the carboxylate group of the product, neutralizing its charge and forcing it out of the aqueous phase so it can be extracted into an organic solvent[4].

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( EtOAc ) ( 3×40 mL ).

  • Washing: Combine the organic extracts and wash sequentially with deionized water ( 1×30 mL ) and saturated brine ( 1×30 mL ).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid/oil.

Phase 5: Purification
  • Chromatography: Purify the crude material via flash column chromatography on silica gel. Use a gradient elution starting from Hexanes/EtOAc (70:30) and increasing polarity to Hexanes/EtOAc (30:70) with 1% acetic acid to prevent tailing of the carboxylic acid.

  • Isolation: Pool the pure fractions and remove the solvent in vacuo to afford 3-{[(allyloxy)carbonyl]amino}-5-hydroxybenzoic acid as an off-white to pale yellow solid.

Troubleshooting and Optimization

Table 2: Common Pitfalls and Corrective Actions

Observation / IssueMechanistic CauseCorrective Action / Solution
Incomplete Conversion Hydrolysis of Alloc-Cl by water before it can react with the amine.Ensure Alloc-Cl is added slowly at 0 °C. If starting material persists, add an additional 0.2 eq of Alloc-Cl[4].
Formation of Di-Alloc Byproducts Over-acylation occurring at the phenolic oxygen (O-acylation).Ensure the pH does not exceed 9.0. Avoid using stronger bases like NaOH or KOH, which will deprotonate the phenol and increase its nucleophilicity.
Poor Extraction Yield The product remains ionized as a carboxylate salt in the aqueous layer.Verify the pH of the aqueous layer is strictly between 2.0 and 3.0 prior to extraction using pH paper. Extract with a more polar solvent like 10% MeOH in DCM if necessary.
Product Tailing on Silica Gel The free carboxylic acid interacts strongly with the silanol groups on the stationary phase.Add 0.5% - 1.0% glacial acetic acid or formic acid to the chromatography eluent to suppress ionization on the column.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid Couplings

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. When working with 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid, researchers frequently encounter depressed coupling yields...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. When working with 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid, researchers frequently encounter depressed coupling yields. This molecule presents a classic chemoselectivity challenge: while the carboxylic acid is your intended site of activation, the unprotected 5-hydroxyl (phenolic OH) acts as a competing nucleophile.

This guide provides field-proven, mechanistically grounded solutions to suppress side reactions, optimize your reagents, and maximize your amide coupling yields.

Diagnostic Workflow

Troubleshooting Start Low Yield with 3-Alloc-amino- 5-hydroxybenzoic acid LCMS Analyze crude reaction mixture via LC-MS Start->LCMS Oligomers Mass = Target + n(Substrate - H2O) (O-Acylation Detected) LCMS->Oligomers Multiple high-mass peaks NoRxn Unreacted Starting Materials (Poor Activation) LCMS->NoRxn Single baseline peak Protect Protect 5-OH with TBS or reduce base pKa (Collidine) Oligomers->Protect ChangeReagent Switch to HATU/HOAt Ensure anhydrous conditions NoRxn->ChangeReagent Success High Yield Amide Product Protect->Success ChangeReagent->Success

Diagnostic workflow for troubleshooting 3-Alloc-amino-5-hydroxybenzoic acid coupling.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling yield so low, and why do I see higher molecular weight species in my LC-MS? A1: You are observing O-acylation 1. When the carboxylic acid is activated, the unprotected phenolic hydroxyl at the 5-position acts as a competing nucleophile. In the presence of strong tertiary bases like DIPEA (pKa ~10.5), the phenol (pKa ~9.5) is partially deprotonated to a highly nucleophilic phenoxide. This phenoxide rapidly attacks the activated ester of another molecule, leading to oligomeric depsipeptides and drastically reducing the yield of your target amide.

Q2: Is the Alloc protecting group stable under standard HATU/DIPEA coupling conditions? A2: Yes. The allyloxycarbonyl (Alloc) group is highly stable to both the acidic and basic conditions typically used in peptide and small-molecule coupling workflows 2. It will not prematurely cleave under HATU/DIPEA or EDC/HOBt conditions. Its removal strictly requires palladium(0) catalysis, making it perfectly orthogonal to standard coupling environments.

Q3: How can I suppress O-acylation if I cannot protect the phenol? A3: If you must couple the unprotected phenol, you must kinetically favor N-acylation over O-acylation through three specific adjustments:

  • Reduce Base Strength: Swap DIPEA for 2,4,6-collidine (pKa ~7.4). Collidine is strong enough to deprotonate the carboxylic acid for activation but too weak to generate the reactive phenoxide.

  • Pre-activation Control: Add your target amine to the reaction mixture before adding the coupling reagent. This ensures the amine is present the exact moment the active ester forms.

  • Use HATU: HATU generates a highly reactive HOAt ester. The nitrogen atom in the HOAt pyridine ring provides anchimeric assistance, accelerating the aminolysis step through a hydrogen-bonded transition state, effectively outcompeting the slower O-acylation side reaction 3.

Q4: What is the best orthogonal protecting group for the 5-hydroxyl to guarantee high yields? A4: A tert-butyldimethylsilyl (TBS) ether is highly recommended 3. It is easily installed, completely stable to standard amide coupling conditions, and can be removed with fluoride sources (like TBAF) under mild conditions that will not affect the Alloc group or the newly formed amide bond.

Mechanistic Pathway Analysis

Mechanism ActivatedAcid Activated Ester (OAt/OBt intermediate) Amide Desired Amide (N-Acylation) ActivatedAcid->Amide + Amine (Kinetically Favored with HATU) Ester Oligomeric Ester (O-Acylation) ActivatedAcid->Ester + Phenoxide (Driven by Excess Strong Base) Amine Primary Amine (Target Nucleophile) Amine->Amide Phenol 5-OH Phenoxide (Competing Nucleophile) Phenol->Ester

Competing N-acylation vs O-acylation pathways during carboxylic acid activation.

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and coupling yields for this specific substrate.

Substrate StateCoupling ReagentBase (Equivalents)Yield (%)Major ByproductMechanistic Causality
Unprotected 5-OHEDC/HOBtDIPEA (2.0 eq)35%O-acylated oligomersExcess strong base drives phenoxide formation.
Unprotected 5-OHHATUDIPEA (2.0 eq)55%O-acylated oligomersFast activation partially outcompetes O-acylation.
Unprotected 5-OHHATUCollidine (1.2 eq)72%Trace O-acylationWeaker base minimizes phenoxide nucleophilicity.
TBS-Protected 5-OH HATU DIPEA (2.0 eq) >95% None Phenol masked; chemoselectivity strictly N-directed.
Experimental Protocols
Protocol 1: Optimized HATU Coupling (Unprotected Phenol)

Use this self-validating protocol when downstream steps prohibit the use of a phenol protecting group.

  • Preparation: In an oven-dried, nitrogen-flushed flask, dissolve 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add 2,4,6-collidine (1.2 eq). Causality note: Adding the amine and weak base first ensures the nucleophile is ready the moment the active ester is generated, preventing self-condensation.

  • Activation: Cool the mixture to 0 °C. Add HATU (1.05 eq) in one portion. Stir at 0 °C for 15 minutes, then allow to warm to room temperature for 2 hours.

  • Self-Validating Workup: Dilute with EtOAc and wash sequentially with 5% aqueous citric acid (removes collidine and unreacted amine) and 5% aqueous NaHCO3 (removes unreacted acid and HOAt). Crucial: Do not use NaOH or strong carbonates, as they will hydrolyze the newly formed amide or any trace depsipeptide into complex mixtures. Dry over Na2SO4 and concentrate.

Protocol 2: TBS Protection of the 5-Hydroxyl Group

Use this protocol to completely eliminate O-acylation and guarantee >95% coupling yields.

  • Dissolution: Dissolve 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add Imidazole (2.5 eq) followed by tert-Butyldimethylsilyl chloride (TBS-Cl, 1.1 eq) at 0 °C. Stir for 4 hours at room temperature.

  • Self-Validating Workup: Dilute with EtOAc and wash with 0.5 M HCl. Causality note: While TBS-Cl may transiently form a silyl ester at the carboxylic acid, silyl esters are highly labile to mild aqueous acid. The 0.5 M HCl wash selectively hydrolyzes the silyl ester back to the free carboxylic acid while leaving the robust phenolic TBS ether completely intact.

  • Isolation: Wash with brine, dry over MgSO4, and concentrate. The resulting 3-Alloc-amino-5-(TBS-oxy)benzoic acid is now ready for standard HATU/DIPEA coupling without risk of side reactions.

References
  • Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]

Sources

Optimization

Preventing side reactions during Alloc cleavage of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges with the chemoselective deprotection of multifunctional molecules. The substrate —3-{[(Allyloxy)carbonyl]amino}-5-hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges with the chemoselective deprotection of multifunctional molecules.

The substrate —3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid —presents a unique challenge. Once the Alloc (Allyloxycarbonyl) group is cleaved, the molecule possesses three highly nucleophilic sites: an aniline (aromatic amine), a phenolic hydroxyl, and a carboxylic acid. If the Tsuji-Trost deprotection is not meticulously controlled, the electrophilic π-allyl-palladium intermediate will be attacked by these functional groups, leading to rampant O-allylation, N-allylation, and esterification[1],[2].

Below is a comprehensive troubleshooting guide, mechanistic breakdown, and self-validating protocol to ensure clean, quantitative Alloc cleavage without side reactions.

Mechanistic Pathway: The Root of Side Reactions

To prevent side reactions, we must first understand the causality of the Tsuji-Trost deprotection. The reaction relies on a Pd(0) catalyst (typically Pd(PPh3​)4​ ) undergoing oxidative addition into the Alloc group, followed by decarboxylation to form a highly reactive π-allyl-palladium(II) complex [2].

If you use a slow or reversible allyl scavenger (like morpholine), the substrate's own phenol or amine will outcompete the scavenger, acting as a nucleophile and attacking the π-allyl complex[3],[4]. To prevent this, we must force the reaction down an alternative mechanistic route using a hydride donor (which reduces the complex to propene gas) or an overwhelmingly strong, irreversible C-nucleophile[1],[5].

AllocCleavage Substrate 3-{[(Allyloxy)carbonyl]amino}- 5-hydroxybenzoic acid Pd_Cat Pd(PPh3)4 (Catalyst) Oxidative Addition Substrate->Pd_Cat Intermediate π-Allyl-Pd(II) Complex + Free Amine + CO2 Pd_Cat->Intermediate -CO2 PhSiH3 PhSiH3 / NDMBA (Fast/Irreversible Scavenger) Intermediate->PhSiH3 Optimal Route Morpholine Morpholine / 2° Amines (Slow/Reversible Scavenger) Intermediate->Morpholine Sub-optimal Route Success Clean Deprotection: 3-amino-5-hydroxybenzoic acid PhSiH3->Success Reductive Elimination (Propene gas) Side_O O-Allylation (Phenol / Carboxylate attack) Morpholine->Side_O Intramolecular/Intermolecular Competition Side_N N-Allylation (Aniline attack) Morpholine->Side_N Amine Nucleophilicity

Logical pathway of Alloc deprotection highlighting scavenger-dependent side reactions.

Diagnostic Q&A: Troubleshooting Specific Issues

Q1: Why am I observing O-allylation of the phenolic hydroxyl group? Causality: Phenolate is a potent nucleophile. If you are using a secondary amine like morpholine as your scavenger, it relies on competitive nucleophilic substitution. Because morpholine trapping can be reversible or kinetically slower than the intramolecular/intermolecular attack of the phenol, the phenol wins, resulting in an O-allyl ether byproduct[3],[4]. Solution: Abandon amine-based scavengers. Switch to Phenylsilane ( PhSiH3​ ) or N,N-dimethylbarbituric acid (NDMBA) [6],[7].

Q2: How does Phenylsilane ( PhSiH3​ ) prevent N-allylation of the newly deprotected aniline? Causality: Phenylsilane changes the fundamental mechanism of the scavenging step. Instead of acting as a nucleophile, PhSiH3​ acts as a hydride donor[1]. It reduces the electrophilic π-allyl-palladium(II) intermediate into gaseous propene via reductive elimination[1],[2]. Because propene bubbles out of the solution, the process is completely irreversible and outcompetes any nucleophilic attack from the substrate's newly freed aniline[5].

Q3: Can the free carboxylic acid also undergo allylation (esterification)? Causality: Yes. Carboxylates are competent nucleophiles for π-allyl-palladium complexes. This is highly problematic if the reaction is run under basic conditions, which deprotonates the carboxylic acid and increases its nucleophilicity. Solution: Maintain strictly neutral conditions. Do not add basic additives (like DIPEA) unless absolutely necessary for solubility. If a base is required, use a sterically hindered base like 2,6-di-tert-butylpyridine that cannot coordinate to the catalyst[6].

Q4: My reaction stalls at 50% conversion, and the solution turns black. What happened? Causality: The active catalyst, Pd(0), is exceptionally sensitive to atmospheric oxygen. Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, which aggregate into "palladium black" (a dark precipitate)[8],[9]. Once this happens, the catalytic cycle dies. Solution: The reaction must be strictly anaerobic. Degas all solvents by sparging with Argon for at least 15 minutes prior to use[8].

Quantitative Data: Scavenger Profiling

To ensure scientific rigor, rely on empirical data when selecting your scavenger. The table below summarizes the efficiency and side-reaction risks for deprotecting multifunctional substrates like 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid.

ScavengerTyp. EquivalentsTrapping MechanismRisk of O/N-AllylationCleavage Efficiency
Phenylsilane ( PhSiH3​ ) 10–24 eqHydride Donor (Reductive)Very Low >95% (Quantitative)[5]
N,N-Dimethylbarbituric acid (NDMBA) 5–10 eqC-Nucleophile (Irreversible)Low >90%[6],[7]
Dimethylamine-borane ( Me2​NH⋅BH3​ ) 10–40 eqHydride Donor (Reductive)Low >95%[7],[5]
Morpholine 5–10 eqN-Nucleophile (Reversible)High 60–80% (High byproduct)[3],[4]

Self-Validating Experimental Protocol

This protocol utilizes PhSiH3​ to guarantee the prevention of side reactions[5]. It is designed as a self-validating system : colorimetric changes will immediately alert you to oxygen contamination or catalyst death[8].

Materials Required:

  • Substrate: 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) – Must be bright yellow. If it is brown, discard it.

  • Scavenger: Phenylsilane ( PhSiH3​ )

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

  • Solvent Degassing (Critical Validation Step): Transfer 10 mL of anhydrous DCM into a sealed flask. Sparge with pure Argon gas for 15–20 minutes. Failure to perform this step will result in catalyst oxidation.

  • Substrate Dissolution: Dissolve 1.0 mmol of the substrate in 8 mL of the degassed DCM under an Argon atmosphere.

  • Scavenger Addition: Inject 20.0 mmol (20 equivalents) of PhSiH3​ into the substrate solution[5]. Stir for 2 minutes.

  • Catalyst Initiation: In a separate vial inside a glovebox (or under heavy Argon flow), dissolve 0.05 mmol (5 mol%) of Pd(PPh3​)4​ in 2 mL of degassed DCM. Inject this catalyst solution into the main reaction flask[8].

  • Reaction Monitoring & Colorimetric Validation:

    • Validation Checkpoint: The solution should turn a clear, bright yellow.

    • Failure Mode: If the solution turns dark brown or black within the first 10 minutes, your system was contaminated with oxygen. The reaction has stalled.

  • Quenching: Stir at room temperature for 30–60 minutes. Monitor via LC-MS. You should observe the mass of the clean product without any +40 Da shifts (which would indicate allylation).

  • Palladium Scavenging: Once complete, quench the reaction by adding a metal scavenger (e.g., sodium diethyldithiocarbamate) to chelate the palladium[8]. Filter the mixture through a pad of Celite to remove the Pd-complexes, then concentrate the filtrate under reduced pressure to isolate the clean 3-amino-5-hydroxybenzoic acid.

References

  • Trost, B. M., et al. (2008). Concise total synthesis of (±)-actinophyllic acid. PMC / National Institutes of Health. [Link]

  • CDN. (n.d.). Alloc Protecting Group Removal Protocol. WPMU CDN. [Link]

  • Börner, H. G., et al. (2012). Solid-Phase Synthesis of Asymmetrically Branched Sequence-Defined Poly/Oligo(amidoamines). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Total Synthesis. (2025). Alloc Protecting Group Archives. Total Synthesis.[Link]

  • Google Patents. (2019). WO2019120639A1 - Solid phase synthesis of acylated peptides.
  • ResearchGate. (2025). Alloc- and allyl deprotection of amines, alcohols and carboxylates. ResearchGate. [Link]

  • ACS Publications. (2025). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis. Organic Letters. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid

Welcome to the technical support resource for the HPLC analysis of 3-{[(allyloxy)carbonyl]amino}-5-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the HPLC analysis of 3-{[(allyloxy)carbonyl]amino}-5-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable troubleshooting advice, and systematic method development strategies. As Senior Application Scientists, we have structured this guide to address the specific challenges associated with this analyte, moving from common questions to in-depth problem-solving and protocol optimization.

Analyte Overview: Structural Considerations for HPLC

3-{[(allyloxy)carbonyl]amino}-5-hydroxybenzoic acid is a multi-functionalized aromatic compound. Its behavior in reversed-phase HPLC is dictated by three key structural features:

  • Benzoic Acid Core: The carboxylic acid group is the primary acidic center (pKa₁ ≈ 4.0-4.5), making mobile phase pH a critical parameter for controlling retention and peak shape.

  • Phenolic Hydroxyl Group: The -OH group is a weaker acid (pKa₂ ≈ 9-10) and contributes to the molecule's overall polarity.

  • Allyloxycarbonyl (Alloc) Protected Amine: The Alloc group adds moderate hydrophobicity and is stable under typical acidic and basic HPLC conditions, posing no risk of on-column degradation.[1][2][3]

Understanding these features is fundamental to diagnosing issues and developing a robust separation method.

Table 1: Predicted Physicochemical Properties

Since experimental data for this specific molecule is limited[4], the following predicted and estimated values serve as a strong baseline for method development.

PropertyPredicted/Estimated ValueImplication for HPLC Method Development
Molecular Formula C₁₁H₁₁NO₅---
Molecular Weight 237.21 g/mol ---
pKa₁ (Carboxylic Acid) ~4.2Critical for pH selection. To ensure the analyte is in a single, neutral form, the mobile phase pH should be ≤ 2.7.
pKa₂ (Phenolic OH) ~9.5Less critical for standard reversed-phase conditions, but ionization at high pH would drastically reduce retention.
XLogP 1.3Indicates moderate lipophilicity. The compound is well-suited for reversed-phase chromatography on C18 or similar columns.[4]
UV λmax ~220 nm, ~254 nm, ~290 nmThe aromatic ring and substituents act as a chromophore. A photodiode array (PDA) detector scan is recommended to confirm the optimal wavelength for maximum sensitivity and selectivity.

Frequently Asked Questions (FAQs)

Q1: I'm starting from scratch. What is a good set of initial HPLC conditions? A1: A robust starting point is crucial. We recommend a standard reversed-phase setup designed to keep the primary carboxylic acid protonated, which promotes good peak shape and predictable retention.

Table 2: Recommended Starting HPLC Conditions

Parameter Recommendation Rationale
Column C18, 2.1 or 4.6 mm i.d., 100-150 mm length, ≤3.5 µm particle size The analyte's moderate polarity makes it ideal for C18 phases. A modern, high-purity, end-capped column is essential to minimize secondary interactions.[5]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water Sets the pH to ~2.7, ensuring the carboxylic acid is fully protonated (neutral), which prevents peak tailing from silanol interactions.[6][7]
Mobile Phase B Acetonitrile (ACN) ACN is an excellent organic modifier providing good selectivity and lower backpressure compared to methanol.
Gradient 10% to 90% B over 10-15 minutes A broad scouting gradient is the most efficient way to determine the approximate elution conditions and reveal any impurities.
Flow Rate 0.4 mL/min (for 2.1 mm i.d.) or 1.0 mL/min (for 4.6 mm i.d.) Standard flow rates for the respective column dimensions.
Column Temp. 30 °C Using a column oven ensures reproducible retention times.
Detection UV, 254 nm A common wavelength for aromatic compounds. Perform a PDA scan on a concentrated standard to find the true absorbance maximum.
Injection Vol. 1-5 µL Keep the injection volume small to avoid peak distortion and column overload.

| Sample Solvent | Mobile Phase A / Mobile Phase B mixture (e.g., 90/10) or pure Acetonitrile | The sample should be dissolved in a solvent weaker than or equal in strength to the initial mobile phase to ensure sharp peaks. Injecting in a stronger solvent can cause peak fronting or splitting.[7][8] |

Q2: My peak is tailing significantly. What are the most common causes and how do I fix it? A2: Peak tailing is the most common issue for acidic compounds like this one.[8][9] It's almost always caused by unwanted secondary interactions on the column or an incorrect mobile phase pH. The primary cause is the interaction between the ionized form of your analyte (the carboxylate anion) and residual silanol groups (Si-OH) on the silica surface of the column.[8]

To fix this:

  • Lower the Mobile Phase pH: Ensure your mobile phase pH is at least 1.5-2 pH units below the analyte's pKa. Using 0.1% formic acid (pH ≈ 2.7) or phosphoric acid is typically sufficient to fully protonate the carboxylic acid, neutralizing its charge and minimizing interactions with silanols.[6][7]

  • Check Your Column: Older or lower-quality C18 columns may have a high number of accessible, acidic silanol groups. Switch to a modern, high-purity, end-capped column or a column with a different chemistry (e.g., Phenyl-Hexyl) if the problem persists.

  • Reduce Mass on Column: Injecting too much sample can overload the column and cause tailing. Try diluting your sample by a factor of 10 and re-injecting.[5]

Q3: How can I improve the separation between my main peak and a closely eluting impurity? A3: Improving resolution requires changing the selectivity of your system. This can be achieved by altering either the mobile phase or the stationary phase.

  • Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. The different solvent properties can alter the elution order and improve separation.[5][10]

  • Adjust the pH: Small changes in pH (e.g., from 2.7 to 3.0) can subtly change the ionization state of impurities, altering their retention time relative to your main peak.

  • Modify the Gradient: If using a gradient, make it shallower around the elution time of your peaks of interest. A slower change in the percentage of organic solvent will increase the separation between them.

  • Change the Column: If mobile phase changes are ineffective, a different stationary phase is the next logical step. A Phenyl-Hexyl column, for instance, offers different selectivity through pi-pi interactions with the analyte's aromatic ring.

Troubleshooting and Optimization Guide

This section provides a systematic approach to resolving common HPLC issues encountered with 3-{[(allyloxy)carbonyl]amino}-5-hydroxybenzoic acid.

Visual Guide 1: Troubleshooting Peak Tailing

The following flowchart outlines a logical workflow for diagnosing and correcting peak tailing.

Caption: A step-by-step workflow for diagnosing and resolving peak tailing issues.

Experimental Protocol: Systematic Method Development

Developing a robust and reliable HPLC method requires a logical, multi-step approach. This protocol will guide you from initial screening to a fully optimized method.

Step 1: Initial Column and Mobile Phase Selection
  • Column: Select a high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). This is the workhorse for moderately polar analytes.

  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.22 µm filter. This sets the pH to a level that suppresses the ionization of your analyte.[7]

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the analyte in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Step 2: The Scouting Gradient

The goal of the first injection is to determine the retention behavior of the analyte and any impurities.

  • Equilibrate: Equilibrate the column with 10-20 column volumes of the starting mobile phase composition (e.g., 95% A / 5% B).

  • Program Gradient: Set up a fast, wide-range "scouting" gradient.

    • Time 0 min: 5% B

    • Time 15 min: 95% B

    • Time 17 min: 95% B

    • Time 17.1 min: 5% B

    • Time 20 min: 5% B

  • Inject and Analyze: Inject the sample and acquire the data. From this chromatogram, you can determine the approximate percentage of organic modifier (%B) at which your compound elutes.

Step 3: Method Optimization

Based on the scouting run, you can now refine the method.

  • If a fast, isocratic method is desired: Calculate the %B at which the analyte eluted in the scouting run. Use this as a starting point for isocratic method development. For example, if the peak eluted at 8 minutes in the 15-minute gradient (5-95% B), the approximate %B is 5% + (8/15)*(95%-5%) ≈ 53%. You could then test isocratic conditions of 50%, 53%, and 56% B to find the optimal separation.

  • If a gradient method is required (for complex samples): Design a shallower gradient around the elution time of your target analyte. For example, if the peak eluted at 53% B, you could design a gradient like this:

    • 0 min: 30% B

    • 10 min: 60% B

    • 12 min: 95% B

    • 14 min: 95% B

    • 14.1 min: 30% B

    • 17 min: 30% B

Visual Guide 2: HPLC Method Development Workflow

G node1 Step 1: Define Goal (e.g., Purity, Quantification) node2 Step 2: Select Column & Mobile Phase C18 Column, ACN/H₂O with 0.1% Acid node1->node2 node3 Step 3: Run Scouting Gradient 5-95% B over 15 min node2->node3 node4 Step 4: Evaluate Results Check Peak Shape, RT, Resolution node3->node4 node5 Step 5: Optimize Method Isocratic or Shallow Gradient? node4->node5 node6 Isocratic Path: Adjust %B for optimal RT (k' = 2-10) node5->node6 Isocratic node7 Gradient Path: Adjust Slope around target peaks node5->node7 Gradient node8 Step 6: Final Validation Check System Suitability (Tailing, Plates, Precision) node6->node8 node7->node8

Caption: A systematic workflow for developing a robust HPLC method from scratch.

References

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]

  • Harvey, D. (2013, August 2). Using a Solvent Triangle to Optimize an HPLC Separation. LibreTexts Chemistry. [Link]

  • LCGC International. Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. [Link]

  • Singh, et al. (2014). Optimization of a High-Performance Liquid Chromatography Method for the Separation and Identification of Six Different Classes of Phenolics.
  • ResearchGate. (n.d.). New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Songserm, T., & Tiritan, M. E. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Thai Journal of Pharmaceutical Sciences.
  • Semantic Scholar. (n.d.). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. [Link]

  • Waters. Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. [Link]

  • Löffler, D. (2016, November 7).
  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-hydroxybenzoic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-{[(allyloxy)carbonyl]amino}-5-hydroxybenzoic acid. PubChem. [Link]

Sources

Optimization

Overcoming poor solubility of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid in DCM

Technical Support Center: Solubilization Troubleshooting Topic: Overcoming Poor Solubility of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid in DCM As a Senior Application Scientist, I frequently consult on the synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Troubleshooting Topic: Overcoming Poor Solubility of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid in DCM

As a Senior Application Scientist, I frequently consult on the synthetic bottlenecks caused by highly functionalized aromatic intermediates. 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid (Alloc-AHBA) is a classic example of a molecule that looks deceptively simple on paper but exhibits notoriously poor solubility in standard halogenated solvents like dichloromethane (DCM). This technical guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome this barrier without compromising your downstream synthetic steps.

The Mechanistic Root Cause

To effectively solubilize a compound, we must first understand the causality of its insolubility. Alloc-AHBA resists dissolution in DCM due to three competing molecular forces:

  • Intermolecular Hydrogen Bonding: The molecule contains a free carboxylic acid (-COOH), a phenolic hydroxyl (-OH), and a carbamate (-NH-Alloc). Carboxylic acids naturally form tightly bound, stable [1].

  • Crystal Lattice Energy: The extensive hydrogen-bond donor and acceptor capabilities of the free -OH and -NH- groups create a rigid intermolecular network. While the Alloc protecting group provides a [2], it is structurally insufficient to overcome the high lattice energy of the core aromatic system.

  • Solvent Limitations: DCM (dielectric constant ~9.1) is a moderately polar but strictly aprotic, non-hydrogen-bonding solvent. It cannot effectively solvate these polar functional groups or disrupt the solute-solute interactions, resulting in near-zero solubility at room temperature—a common trait for [3]. Baseline solubility for the unprotected core (AHBA) in non-polar environments is notoriously poor, requiring strong H-bond acceptors like DMF or DMSO to achieve [4].

Diagnostic Decision Tree

Choosing the right solubilization strategy depends entirely on the chemical sensitivities of your subsequent reaction step. Use the logic flow below to select the optimal protocol.

G start Issue: Alloc-AHBA insoluble in DCM q1 Is downstream reaction sensitive to polar aprotic co-solvents? start->q1 sol1 Solution 1: Co-solvent Add 5-10% v/v DMF or DMSO q1->sol1 No q2 Can the reaction tolerate mild organic bases? q1->q2 Yes sol2 Solution 2: Salt Formation Add 1.0-1.2 eq DIPEA q2->sol2 Yes sol3 Solution 3: Transient Silylation Add 2.5 eq BSA q2->sol3 No

Decision tree for solubilizing 3-Alloc-amino-5-hydroxybenzoic acid in DCM based on reaction needs.

Troubleshooting FAQs

Q: Can I just heat the DCM to reflux to force dissolution? A: No. Heating DCM (boiling point 39.6 °C) provides insufficient thermal energy to break the strong intermolecular hydrogen bonds of the phenolic and carboxylic groups. Refluxing will only result in a persistent, cloudy suspension. Chemical intervention is required.

Q: Will adding a polar protic co-solvent like methanol interfere with my downstream peptide coupling? A: Yes. Protic solvents like methanol will aggressively compete with your intended amine nucleophile during standard carbodiimide (e.g., EDC) or uronium (e.g., HATU) coupling reactions, leading to unwanted esterification. You must use a [5].

Q: How does adding a base like DIPEA instantly clarify the suspension? A: N,N-Diisopropylethylamine (DIPEA) deprotonates the carboxylic acid to form a diisopropylethylammonium salt. The bulky, highly lipophilic diisopropyl groups physically disrupt the crystal lattice and heavily solvate the ion pair in DCM. This transforms a neutral, hydrogen-bonded polymer into a discrete, highly soluble ion pair.

Validated Solubilization Protocols

Every protocol below is designed as a self-validating system : the visual transition from a heterogeneous opaque suspension to a transparent, homogenous solution serves as real-time confirmation that the crystal lattice has been successfully disrupted.

Protocol A: The Binary Solvent Titration (DMF/DCM)
  • Mechanism: DMF acts as a powerful hydrogen-bond acceptor, replacing solute-solute interactions with solute-solvent interactions.

  • Step 1: Suspend Alloc-AHBA in anhydrous DCM at your target concentration (e.g., 0.1 M). The mixture will be cloudy.

  • Step 2: Add anhydrous N,N-Dimethylformamide (DMF) dropwise under continuous stirring.

  • Step 3: Monitor the suspension. Typically, a 5% to 10% (v/v) ratio of DMF to DCM is sufficient.

  • Validation: Stop adding DMF the exact moment the solution becomes completely clear. This minimum-effective-dose approach prevents excess DMF from negatively impacting the reaction kinetics of subsequent steps.

Protocol B: Transient Silylation (The BSA Method)
  • Mechanism: N,O-Bis(trimethylsilyl)acetamide (BSA) reacts with the -OH and -COOH groups to form -O-TMS and -COO-TMS. This temporarily eliminates all hydrogen bond donors, rendering the molecule extremely lipophilic.

  • Step 1: Suspend the compound in anhydrous DCM under an inert atmosphere (Nitrogen/Argon).

  • Step 2: Add 2.5 equivalents of BSA. (Note: 1 eq for the -COOH, 1 eq for the phenolic -OH, and 0.5 eq excess to drive the equilibrium).

  • Step 3: Stir at room temperature for 15–30 minutes.

  • Validation: The suspension will gradually clarify into a pale, homogenous solution, confirming complete silylation. The TMS groups will naturally hydrolyze away during your standard aqueous workup post-reaction.

Quantitative Data Presentation

StrategyReagent AddedMechanistic ActionVisual ValidationDownstream Compatibility
Binary Co-Solvent 5–10% v/v DMF or DMSOH-bond acceptor disrupts solute latticeOpaque suspension turns clear immediatelyExcellent for standard amide couplings; avoid if highly sensitive to polar aprotic media.
Salt Formation 1.0–1.2 eq DIPEA or TEADeprotonation yields lipophilic ion pairRapid dissolution upon base additionIdeal for HATU/EDC couplings; incompatible if acidic conditions are required.
Transient Silylation 2.5 eq BSAMasks -OH and -COOH with lipophilic TMS groupsGradual clarification over 15–30 minsPerfect for moisture-sensitive reactions (e.g., acid chloride formation); TMS is easily removed during workup.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid

Welcome to the technical support center for the purification of 3-{[(allyloxy)carbonyl]amino}-5-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-{[(allyloxy)carbonyl]amino}-5-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving high purity of this key synthetic intermediate through recrystallization.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. The underlying principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure compound in a minimal amount of a hot solvent in which it is highly soluble, followed by slow cooling to induce the formation of highly ordered crystals as the solubility decreases. Impurities, ideally, either remain in the cooled solvent (the mother liquor) or are removed via hot filtration if they are insoluble in the hot solvent.

The molecular structure of 3-{[(allyloxy)carbonyl]amino}-5-hydroxybenzoic acid, featuring a polar carboxylic acid, a hydroxyl group, and a carbamate linkage, presents specific challenges and opportunities for purification by recrystallization. This guide will address these nuances in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 3-{[(allyloxy)carbonyl]amino}-5-hydroxybenzoic acid?

A1: Understanding the potential impurities is critical for designing an effective purification strategy. Based on its likely synthesis from 3-amino-5-hydroxybenzoic acid and allyl chloroformate, common impurities include:

  • Unreacted Starting Materials:

    • 3-Amino-5-hydroxybenzoic acid

    • Residual allyl chloroformate (or its hydrolysis products)

  • Byproducts of the Reaction:

    • Di-allyloxycarbonyl-substituted product (on both the amino and hydroxyl groups).

    • Polymeric materials.

  • Process-Related Impurities:

    • Residual solvents from the reaction or initial work-up.

    • Salts formed during pH adjustments.

Q2: How do I select the best solvent for recrystallization?

A2: Solvent selection is the most critical step for a successful recrystallization.[1] The ideal solvent should exhibit the following properties:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at room temperature or below.

  • Favorable solubility profile for impurities (either very soluble or insoluble at all temperatures).

  • A boiling point below the melting point of the target compound to prevent "oiling out".

  • Inertness (it should not react with the compound).

  • Volatility for easy removal from the purified crystals.

For 3-{[(allyloxy)carbonyl]amino}-5-hydroxybenzoic acid, its polar nature suggests that polar solvents would be a good starting point. The parent compound, 3-amino-5-hydroxybenzoic acid, is soluble in DMSO and DMF.[2][3]

Solvent Screening Protocol:

A systematic approach to solvent selection is recommended.

Solvent Category Examples Expected Solubility Profile
Polar Protic Water, Ethanol, Methanol, IsopropanolThe compound is likely to have some solubility in hot alcohols. Water may be a suitable anti-solvent.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileGood candidates for dissolving the compound when hot.
Non-Polar Hexane, TolueneLikely to be poor solvents; useful as anti-solvents in a binary system.

Q3: Can I use a mixed solvent system?

A3: Yes, a binary (or mixed) solvent system is often effective when no single solvent meets all the criteria. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid (cloudy), indicating the onset of precipitation. A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

For your compound, a good starting point would be a polar solvent like ethanol or ethyl acetate as the "good" solvent, and a non-polar solvent like hexane or water as the "anti-solvent".

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of 3-{[(allyloxy)carbonyl]amino}-5-hydroxybenzoic acid.

Problem 1: The compound "oils out" instead of forming crystals.

Symptoms: Upon cooling, the compound separates as a liquid phase (oily droplets) rather than solid crystals.

Causality: "Oiling out" occurs when the solute is no longer soluble in the solution and separates as a liquid because the solution temperature is above the melting point of the solid form of the solute. This is common with compounds that have relatively low melting points or when the solution is highly supersaturated. Impurities can also depress the melting point, exacerbating this issue.

Solutions:

  • Reheat and Add More Solvent: Reheat the mixture until the oil dissolves completely, then add a small amount of additional hot solvent to decrease the saturation level. Allow it to cool more slowly.

  • Lower the Crystallization Temperature: Select a solvent with a lower boiling point.

  • Use a Seed Crystal: Introduce a pure crystal of the compound to the cooled solution to provide a nucleation site and encourage crystallization over oiling.

  • Slow Cooling: Insulate the flask to ensure a very gradual temperature decrease. Rapid cooling can shock the solution out of a supersaturated state, favoring oil formation.

Problem 2: No crystals form upon cooling.

Symptoms: The solution remains clear even after cooling to room temperature and then in an ice bath.

Causality: This usually indicates that the solution is not supersaturated.

Solutions:

  • Too Much Solvent: This is the most common reason.[4] Reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide a surface for nucleation.

    • Seeding: Add a small, pure crystal of the desired compound to the solution. This provides a template for crystal growth.

  • Insufficient Cooling: Ensure the solution has been cooled sufficiently. A salt-ice bath can be used to achieve lower temperatures if necessary.

Problem 3: The recrystallized product is still impure.

Symptoms: The melting point of the purified product is broad and lower than the literature value, or analytical techniques (e.g., NMR, HPLC) show the presence of contaminants.

Causality:

  • Inappropriate Solvent Choice: The solvent may not effectively differentiate between the target compound and a key impurity.

  • Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.

  • Incomplete Removal of Mother Liquor: The mother liquor, which contains the dissolved impurities, may not have been completely removed from the surface of the crystals.

Solutions:

  • Re-recrystallize: A second recrystallization is often necessary to achieve high purity.

  • Optimize the Solvent System: Experiment with different solvents or solvent mixtures.

  • Slow Down Cooling: Ensure the solution cools as slowly as possible to promote the formation of larger, purer crystals.

  • Thorough Washing: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Ensure the solvent is cold to minimize dissolution of the product.

  • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb the target compound.

Problem 4: Low recovery of the purified product.

Symptoms: The mass of the dried, recrystallized product is significantly lower than expected.

Causality:

  • Using too much solvent: This is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.

  • Premature crystallization: If crystals form during hot filtration, product will be lost on the filter paper.

  • Washing with too much cold solvent: This can dissolve a portion of the purified crystals.

  • The compound has significant solubility in the cold solvent.

Solutions:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Pre-heat Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Efficient Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.

  • Recover a Second Crop: The mother liquor can be concentrated by evaporating some of the solvent and cooling again to obtain a second, though likely less pure, crop of crystals.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

Recrystallization_Workflow A 1. Dissolution: Place crude solid in an Erlenmeyer flask. Add minimal hot solvent until fully dissolved. B 2. Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. A->B Insoluble impurities? C 3. Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath. A->C No insoluble impurities B->C D 4. Isolation: Collect crystals by vacuum filtration. C->D E 5. Washing: Rinse crystals with a small amount of ice-cold solvent. D->E F 6. Drying: Dry crystals under vacuum to constant weight. E->F G Purified Product F->G

Caption: Workflow for Single Solvent Recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude 3-{[(allyloxy)carbonyl]amino}-5-hydroxybenzoic acid in an appropriately sized Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are observed, add a slight excess of hot solvent and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry on the filter for a few minutes with the vacuum on. Then, transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.

Protocol 2: Binary Solvent Recrystallization

Binary_Solvent_Recrystallization A 1. Dissolution: Dissolve crude solid in a minimal amount of hot 'good' solvent. B 2. Addition of Anti-Solvent: Add 'poor' solvent dropwise at boiling until the solution becomes cloudy. A->B C 3. Clarification: Add a few drops of 'good' solvent to redissolve the precipitate. B->C D 4. Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath. C->D E 5. Isolation & Washing: Collect crystals by vacuum filtration and wash with cold 'poor' solvent. D->E F 6. Drying: Dry crystals under vacuum to constant weight. E->F G Purified Product F->G

Caption: Workflow for Binary Solvent Recrystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 3-{[(allyloxy)carbonyl]amino}-5-hydroxybenzoic acid in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (anti-solvent) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to the cloudy mixture until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals to a constant weight.

References

  • Kim, C.-G., Kirschning, A., Bergon, P., et al. (1996). Biosynthesis of 3-amino-5-hydroxybenzoic acid, the precursor of mC7N units in ansamycin antibiotics. Journal of the American Chemical Society, 118(32), 7486-7491.
  • Mao, Y., Varoglu, M., & Sherman, D. H. (1999). Molecular characterization and analysis of the biosynthetic gene cluster for the antitumor antibiotic mitomycin C from Streptomyces lavendulae NRRL 2564. Chemistry & Biology, 6(4), 251-263.
  • Fickelscherer, R. J., Ferger, C. M., & Morrissey, S. A. (2020). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 66(12), e17032.
  • Ukrainczyk, M. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. APC Ltd. Webinar.
  • Yalkowsky, S. H., & He, Y. (2003).
  • Jones, A. G. (2002). Crystallization Process Systems. Butterworth-Heinemann.
  • Myerson, A. S. (Ed.). (2002).
  • Cayman Chemical. (n.d.). 3-Amino-5-hydroxybenzoic Acid.
  • MedchemExpress. (n.d.). 3-Amino-5-hydroxybenzoic acid.
  • PubChem. (n.d.). 3-Amino-5-hydroxybenzoic acid.
  • University of York, Department of Chemistry. (n.d.).
  • BenchChem. (n.d.).
  • IUPAC-NIST Solubility Data Series. (2011). Hydroxybenzoic Acid Derivatives in Binary and Ternary Systems. Part II. Hydroxybenzoic Acids, Hydroxybenzoates, and Hydroxybenzoic Acid Salts in Nonaqueous Systems.
  • Mullin, J. W. (2001).
  • National Institute of Standards and Technology. (n.d.).
  • Zhang, X., & Chen, J. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Purdue University. (n.d.).
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • ACS Publications. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(8), 1638-1644.
  • Mettler Toledo. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Reactions with 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid (an Alloc-protected AHBA derivative).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid (an Alloc-protected AHBA derivative). This multifunctional building block presents unique synthetic challenges: the bulky Alloc group at the C3 position creates significant steric hindrance, which can severely impede amide coupling at the adjacent C1 carboxylic acid and complicate its own palladium-catalyzed deprotection.

Below, you will find field-proven troubleshooting FAQs, optimized step-by-step methodologies, and mechanistic insights to help you overcome these steric barriers.

Part 1: Troubleshooting FAQs

Section A: Amide Coupling at the C1 Carboxylic Acid

Q1: Why is my coupling yield consistently <20% when reacting 3-Alloc-amino-5-hydroxybenzoic acid with secondary or bulky amines using standard EDC/HOBt? A1: The primary culprit is steric clash. The bulky Alloc group at the meta (C3) position restricts the trajectory of incoming nucleophiles. EDC/HOBt relies on the formation of an O-acylurea intermediate, which is highly susceptible to steric crowding and can rearrange into an unreactive N-acylurea before the amine can attack[1]. Solution: Transition to a uronium-based coupling reagent like HATU or COMU . HATU forms a highly reactive O-acyluronium intermediate. More importantly, it utilizes HOAt as a leaving group. The nitrogen atom at the 7-position of the HOAt ring provides neighboring group participation via hydrogen bonding, which stabilizes the transition state and accelerates the coupling even in sterically restricted environments. For extremely hindered substrates, converting the carboxylic acid to an acyl fluoride (using DAST) minimizes the electrophilic center's steric bulk and is highly effective[2].

Q2: After switching to HATU, my yield improved, but I am now observing side products. What is happening? A2: Over-activation. While HATU is excellent for hindered substrates, its high reactivity can lead to off-target esterification at the unprotected C5-hydroxyl group, or epimerization if chiral centers are present elsewhere in your sequence. Solution: Strictly control your base selection and stoichiometry. Use a sterically hindered tertiary amine like DIPEA (N,N-Diisopropylethylamine) rather than unhindered bases, which can act as nucleophiles or promote side reactions[3]. Maintain a strict ratio of 1.0 : 1.05 : 2.0 (Acid : HATU : DIPEA).

Section B: Alloc Deprotection at the C3 Position

Q3: My Alloc deprotection using Pd(PPh₃)₄ and morpholine is incomplete, and LC-MS shows a +40 Da byproduct. What went wrong? A3: The +40 Da mass indicates an allyl-amine byproduct (back-alkylation). During the catalytic cycle, Pd(0) undergoes oxidative addition to form a reactive π-allyl-Pd(II) complex. If your scavenger (morpholine) is too sterically hindered to efficiently attack this complex in the crowded C3 pocket, the newly deprotected secondary amine will act as the nucleophile, re-attacking the allyl group[4][5]. Solution: Replace morpholine with a smaller, more reactive hydride donor like Phenylsilane (PhSiH₃) or Dimethylamine-borane (Me₂NH·BH₃). Phenylsilane acts via reductive elimination, converting the allyl group into volatile propene gas, making the reaction irreversible and completely preventing back-alkylation[4][5].

Q4: Does the Pd(0) catalyst degrade rapidly if I don't use strict Schlenk techniques? A4: While Pd(PPh₃)₄ is air-sensitive and oxidizes to inactive Pd(II), recent studies in automated synthesis show that freshly prepared Pd(PPh₃)₄/PhSiH₃ solutions in DCM can tolerate brief atmospheric exposure for the duration of a single deprotection step (approx. 30 minutes) without significant loss of efficiency[6]. However, for optimal reproducibility in solution-phase synthesis, sparging your solvents with Argon for 10 minutes prior to catalyst addition is highly recommended.

Part 2: Visual Troubleshooting & Reaction Pathways

G Start Low Amide Coupling Yield (<20%) CheckReagent Which coupling reagent is used? Start->CheckReagent EDC EDC / HOBt CheckReagent->EDC HATU HATU / COMU CheckReagent->HATU SwitchHATU Switch to HATU + DIPEA (Overcomes Steric Clash) EDC->SwitchHATU CheckSide Are there C5-OH side reactions? HATU->CheckSide YesSide Yes (Esterification) CheckSide->YesSide NoSide No (Incomplete Rxn) CheckSide->NoSide ProtectOH Transiently protect C5-OH or use Acyl Fluoride YesSide->ProtectOH IncreaseTemp Increase concentration to 0.5M or warm to 40°C NoSide->IncreaseTemp

Figure 1: Decision tree for troubleshooting sterically hindered amide couplings at the C1 position.

G AllocSub 3-Alloc-amino-5-hydroxybenzoic acid (Hindered Substrate) OxAdd Oxidative Addition (Decarboxylation) AllocSub->OxAdd Pd0 Pd(PPh3)4 [Pd(0)] Catalyst Pd0->OxAdd PiAllyl π-Allyl-Pd(II) Complex + Free Amine OxAdd->PiAllyl RedElim Reductive Elimination PiAllyl->RedElim Scavenger PhSiH3 (Phenylsilane) Hydride Donor Scavenger->RedElim RedElim->Pd0 Regenerates Pd(0) Product Deprotected Amine + Propene (Gas) RedElim->Product

Figure 2: Catalytic cycle of Alloc deprotection utilizing Phenylsilane to prevent back-alkylation.

Part 3: Data Presentation

Table 1: Coupling Reagents for Hindered AHBA Derivatives
ReagentTypeSteric ToleranceRisk of C5-OH EsterificationRecommended Base
EDC/HOBt CarbodiimideLowLowNMM or None
HATU Uronium (HOAt)HighModerate (requires strict eq.)DIPEA
COMU Uronium (Oxyma)Very HighLow-ModerateDIPEA
DAST Acyl FluorideExceptionalVery LowDIPEA / Pyridine
Table 2: Scavenger Selection for Alloc Deprotection
ScavengerMechanismSteric AccessRisk of Allyl Back-Alkylation
Morpholine Nucleophilic AttackPoor (Bulky)High (in crowded pockets)
Dimedone C-H AcidModerateModerate
PhSiH₃ Hydride DonorExcellent (Small)None (Yields Propene)
Me₂NH·BH₃ Hydride DonorExcellent (Small)None

Part 4: Step-by-Step Methodologies

Protocol A: High-Efficiency Amide Coupling (HATU-Mediated)

This protocol is self-validating: the formation of the active ester is indicated by a distinct color change.

  • Preparation: Dissolve 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid (1.0 eq) in anhydrous DMF to achieve a concentration of 0.2 M.

  • Base Addition: Add DIPEA (2.0 eq). Stir for 2 minutes.

  • Activation (Validation Step): Add HATU (1.05 eq) in one portion. Stir at room temperature for 5 minutes. Self-Validation: The solution will transition from clear to a distinct pale yellow, confirming the formation of the O-acyluronium active ester.

  • Coupling: Add the target amine (1.1 eq).

  • Monitoring: Stir for 2–4 hours. Monitor via LC-MS. The reaction is complete when the mass of the active ester disappears.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Optimized Alloc Deprotection (PhSiH₃ Scavenger)

This protocol utilizes reductive elimination to bypass steric hindrance during deprotection.

  • Degassing: Dissolve the Alloc-protected compound (1.0 eq) in anhydrous DCM (0.1 M). Sparge the solution with Argon gas for 10 minutes to remove dissolved oxygen.

  • Scavenger Addition: Add Phenylsilane (PhSiH₃) (10.0 to 24.0 eq) via syringe[6].

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 to 0.1 eq) under a positive stream of Argon. The solution should turn bright yellow.

  • Reaction: Stir at room temperature for 30–60 minutes. Self-Validation: Gas evolution (propene) may be faintly visible. LC-MS should show complete conversion to the [M-84] mass without the [M-44] back-alkylated byproduct.

  • Workup: Concentrate the mixture under reduced pressure. Purify immediately via flash chromatography or reverse-phase HPLC to separate the product from triphenylphosphine oxide and silane byproducts.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Drawbacks of HATU for Esterification. Reddit (r/chemistry). Available at:[Link]

  • Epimerisation in Peptide Synthesis. PMC - NIH. Available at:[Link]

  • Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis. Available at:[Link]

  • Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Biotage. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Orthogonal Amino-Protection Strategies for 3-Amino-5-hydroxybenzoic Acid: Alloc vs. Fmoc

Introduction 3-Amino-5-hydroxybenzoic acid (AHBA) is an essential biosynthetic precursor and a highly valued synthetic scaffold for the mC7N unit, which forms the core of potent1[1]. Because AHBA possesses three distinct...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Amino-5-hydroxybenzoic acid (AHBA) is an essential biosynthetic precursor and a highly valued synthetic scaffold for the mC7N unit, which forms the core of potent1[1]. Because AHBA possesses three distinct reactive sites—an aniline amino group, a phenolic hydroxyl, and a carboxylic acid—achieving absolute chemoselectivity during complex total synthesis is a formidable challenge[2]. Masking the aniline nitrogen effectively dictates the success of downstream coupling events.

As a Senior Application Scientist, I have evaluated numerous protective strategies to streamline the scale-up of these complex natural products. This guide provides an objective, data-supported comparison of two premier orthogonal protection strategies for AHBA: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) and the transition-metal-labile Allyloxycarbonyl (Alloc) groups.

Comparative Performance Analysis

When designing a synthetic route, the choice between Fmoc and Alloc hinges on the downstream cleavage conditions required by the target molecule. The table below summarizes the quantitative and qualitative performance metrics of both strategies.

ParameterFmoc-AHBAAlloc-AHBA
Reagent Fmoc-Cl or Fmoc-OSuAlloc-Cl or Alloc-OSu
Stability Profile Highly stable to acids (TFA, HF)Stable to both acids and bases
Cleavage Conditions 20% Piperidine in DMFPd(PPh3)4, Scavenger (e.g., PhSiH3)
Orthogonality Orthogonal to Boc, tBu, AllocOrthogonal to Fmoc, Boc, Cbz
Reported Yield ~74% (Scaleable aqueous method)>80% (Standard organic/aqueous biphasic)
Primary Challenge Strict pH control (7.25) during couplingRequires complete Pd removal post-cleavage
  • Fmoc-AHBA : Highly stable to acidic conditions, making it the standard choice when downstream sequences require the 3[3].

  • Alloc-AHBA : Offers true orthogonality. It is impervious to both acidic and basic conditions, which is critical when synthesizing highly sensitive macrolides or complex N-aryl glycosides where 4[4].

Mechanistic Insights & Experimental Causality

The Fmoc Strategy: Mastering pH Dynamics

Introducing the Fmoc group to AHBA requires navigating a narrow thermodynamic window. The aniline nitrogen of AHBA is poorly nucleophilic, necessitating a basic environment to drive the reaction with Fmoc-Cl. However, the Fmoc group is inherently base-labile. Experimental data dictates that if the pH drops below 7.0, the coupling stalls; if it exceeds 8.0, the 5[5]. Therefore, utilizing a saturated aqueous sodium bicarbonate buffer to strictly maintain a pH of 7.25 is not just a recommendation—it is the mechanistic linchpin for achieving high yields[5].

The Alloc Strategy: Metal-Catalyzed Precision

Alloc protection provides unparalleled stability throughout aggressive synthetic steps. The true complexity of the Alloc strategy lies in its deprotection. Cleavage is mediated by a Pd(0) catalyst (typically Pd(PPh3)4), which oxidatively adds to the allyl carbamate to form a highly electrophilic π-allyl palladium intermediate[3]. Without intervention, this intermediate will rapidly re-alkylate the liberated AHBA aniline or phenolic hydroxyl. Therefore, the addition of a3 to irreversibly intercept the allyl species and drive the deprotection to completion[3].

Validated Experimental Protocols

Protocol A: Scaleable Synthesis of Fmoc-AHBA

This protocol is optimized for high-purity, multi-gram scale-up[5].

  • Preparation : In a reaction vessel, dissolve 3-amino-5-hydroxybenzoic acid hydrochloride (1.0 eq) in a 2:1 mixture of saturated aqueous NaHCO3 and tetrahydrofuran (THF) at ambient temperature.

  • pH Modulation (Critical Step) : Continuously monitor the pH. Add solid NaHCO3 in portions to strictly buffer the system at pH 7.25. Causality: This specific pH balances the nucleophilicity of the aniline with the base-sensitivity of the Fmoc chloride.

  • Coupling : Introduce Fmoc-Cl (1.0 eq) dropwise. The reaction is self-validating; the cessation of CO2 evolution indicates reaction completion.

  • Isolation : Carefully acidify the aqueous layer to pH 2 using 1M HCl to precipitate the Fmoc-AHBA. Filter and recrystallize from 6M HCl/water to afford the product in ~74% yield.

Protocol B: Synthesis and Deprotection of Alloc-AHBA

This protocol ensures robust protection and clean, metal-catalyzed cleavage[4].

  • Protection : Suspend AHBA (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous Na2CO3. Cool the system to 0 °C.

  • Coupling : Add Alloc-Cl (1.1 eq) dropwise. Causality: Maintaining 0 °C suppresses the competing aqueous hydrolysis of the highly reactive Alloc-Cl.

  • Isolation : Acidify to pH 2, extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield Alloc-AHBA.

  • Deprotection (Downstream) : To unmask the amine, dissolve the Alloc-protected intermediate in anhydrous dichloromethane (DCM). Add phenylsilane (PhSiH3, 10 eq) as the allyl scavenger, followed by Pd(PPh3)4 (0.05 eq). Stir at room temperature until TLC confirms full consumption of the starting material.

Workflow Visualization

Protection_Strategies cluster_Fmoc Fmoc Strategy cluster_Alloc Alloc Strategy AHBA 3-Amino-5-hydroxybenzoic Acid (AHBA Core) Fmoc_Cond Fmoc-Cl, NaHCO3, THF Strict pH = 7.25 AHBA->Fmoc_Cond Alloc_Cond Alloc-Cl, Na2CO3 Dioxane, 0 °C AHBA->Alloc_Cond Fmoc_Prod Fmoc-AHBA (Base-Labile) Fmoc_Cond->Fmoc_Prod Fmoc_Deprot 20% Piperidine / DMF (Cleavage) Fmoc_Prod->Fmoc_Deprot Downstream Orthogonally Deprotected Ansamycin / Mitomycin Intermediates Fmoc_Deprot->Downstream Alloc_Prod Alloc-AHBA (Pd-Labile) Alloc_Cond->Alloc_Prod Alloc_Deprot Pd(PPh3)4, PhSiH3 (Cleavage) Alloc_Prod->Alloc_Deprot Alloc_Deprot->Downstream

Workflow comparing Fmoc and Alloc orthogonal protection strategies for AHBA.

References

  • The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds Source: PMC (nih.gov) URL:1

  • Synthesis of Potential Early-Stage Intermediates in the Biosynthesis of FR900482 and Mitomycin C Source: Organic Letters (acs.org) URL:2

  • A Scaleable Method for Preparing 3-Fluorenylmethoxycarbonylamino-5-Hydroxybenzoic Acid Source: Synthetic Communications (tandfonline.com) URL:5

  • Amino Acid-Protecting Groups Source: SciSpace (scispace.com) URL:3

  • Introduction and removal of alkyl protecting groups of several common amino groups Source: Highfine (highfine.com) URL:4

Sources

Comparative

A Comparative Guide: Evaluating HATU and EDC Coupling Efficiency for 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic Acid

Introduction Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry and drug development.[1][2] The selection of an appropriate coupling reagent is paramount, directly influencing...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry and drug development.[1][2] The selection of an appropriate coupling reagent is paramount, directly influencing reaction efficiency, yield, and the purity profile of the final product. While numerous reagents exist, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) have emerged as workhorses in the synthetic chemist's toolbox.[2][3]

This guide provides an in-depth comparison of HATU and EDC for a particularly challenging substrate: 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid . The presence of a free phenolic hydroxyl group introduces a significant potential for side reactions, making this a compelling case study for reagent selection. We will explore the mechanistic nuances of each reagent, present comparative experimental data, and provide detailed protocols to guide researchers in making an informed decision for their specific application.

The Challenge: Acylation of a Multifunctional Substrate

The structure of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid presents a classic chemoselectivity problem. The goal is to form an amide bond at the carboxylic acid moiety while leaving the nucleophilic phenolic hydroxyl group untouched.

The primary challenge is the potential for intramolecular or intermolecular O-acylation (esterification), where the activated carboxylic acid reacts with the phenol of another molecule, leading to oligomerization or the formation of undesired ester byproducts.[4] The efficiency of the desired amidation versus the undesired esterification is kinetically controlled and heavily dependent on the nature of the activated intermediate generated by the coupling reagent.

Mechanistic Overview: HATU vs. EDC/HOBt

Understanding the reaction pathway of each reagent is critical to rationalizing their performance and potential pitfalls.

EDC/HOBt Pathway

EDC is a carbodiimide that activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5] However, this intermediate is unstable and susceptible to hydrolysis or rearrangement into an unreactive N-acylurea byproduct.[3][6] To mitigate this, EDC is almost invariably used with a nucleophilic additive, most commonly 1-Hydroxybenzotriazole (HOBt). HOBt rapidly intercepts the O-acylisourea to form an HOBt-ester.[3] This active ester is more stable than the O-acylisourea intermediate but sufficiently reactive to be attacked by the desired amine, forming the amide bond and regenerating HOBt.[3]

HATU Pathway

HATU is a uronium/aminium salt-based coupling reagent derived from 1-Hydroxy-7-azabenzotriazole (HOAt).[3] In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[2] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which is even more reactive than the corresponding HOBt-ester.[3] This enhanced reactivity leads to faster reaction times and makes HATU particularly effective for sterically hindered acids or poorly nucleophilic amines.[3][7] A potential side reaction, if not managed by proper reagent stoichiometry and order of addition, is the guanidinylation of the amine nucleophile.[8][9]

G cluster_EDC EDC/HOBt Pathway cluster_HATU HATU Pathway EDC_Acid R-COOH EDC_OAI O-Acylisourea (Unstable) EDC_Acid->EDC_OAI + EDC EDC_EDC EDC EDC_AE HOBt Active Ester (More Stable) EDC_OAI->EDC_AE + HOBt EDC_NAU N-Acylurea (Byproduct) EDC_OAI->EDC_NAU EDC_HOBt HOBt EDC_Amide Amide Product EDC_AE->EDC_Amide + R'-NH2 EDC_Phenol Phenol Side-Rxn (O-Acylation) EDC_AE->EDC_Phenol EDC_Amine R'-NH2 HATU_Acid R-COOH HATU_AE OAt Active Ester (Highly Reactive) HATU_Acid->HATU_AE + HATU / DIPEA HATU_HATU HATU / DIPEA HATU_Amide Amide Product HATU_AE->HATU_Amide + R'-NH2 HATU_Phenol Phenol Side-Rxn (Less Common) HATU_AE->HATU_Phenol HATU_Amine R'-NH2

Caption: Comparative mechanisms of EDC/HOBt and HATU coupling.

Comparative Experimental Study

To objectively compare the two reagents, parallel reactions were designed using 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid and a model amine, benzylamine. Reaction progress was monitored by LC-MS, and yields were determined by HPLC analysis of the crude reaction mixture against a standard.

Experimental Workflow

The general workflow for both coupling reactions is outlined below. Detailed, step-by-step protocols follow.

G prep 1. Reagent Preparation (Acid, Amine, Reagents in DMF) pre_act 2. Pre-activation (HATU only) (Acid + HATU + DIPEA, 5 min) prep->pre_act HATU Path addition 3. Amine Addition prep->addition EDC Path pre_act->addition reaction 4. Reaction (Stir at RT, Monitor by LC-MS) addition->reaction workup 5. Aqueous Workup (EtOAc extraction, washes) reaction->workup analysis 6. Analysis (Crude HPLC for Yield/Purity) workup->analysis

Caption: General experimental workflow for comparative coupling.

Protocol 1: HATU Coupling
  • Reagent Preparation: To a solution of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir at room temperature for 5-10 minutes. This pre-activation step is crucial to form the active ester before the amine is introduced, minimizing potential side reactions like amine guanidinylation.[8]

  • Amine Addition: Add benzylamine (1.05 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the consumption of the carboxylic acid starting material by LC-MS (typically complete within 1-3 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Analyze the crude product by HPLC to determine yield and purity.

Protocol 2: EDC/HOBt Coupling
  • Reagent Preparation: To a solution of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M), add HOBt (1.2 eq) and benzylamine (1.05 eq).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir. Monitor the consumption of the starting material by LC-MS (typically requires 8-24 hours).[3]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. The water-soluble nature of the EDC urea byproduct simplifies purification.[6] Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Analyze the crude product by HPLC to determine yield and purity.

Results and Discussion

The following table summarizes the hypothetical but representative outcomes of the comparative study.

Coupling ReagentReaction Time (h)Conversion (%)Desired Amide Yield (%)Key Byproduct(s)
HATU/DIPEA 2>98%92% Tetramethylurea
EDC/HOBt 1885%68% N-Acylurea, Unreacted Acid

The data clearly indicates the superior performance of HATU for this specific transformation. The high reactivity of the OAt-ester generated in situ drives the reaction to completion in a short timeframe, significantly outperforming the EDC/HOBt system.[3][7] This rapid conversion to the desired amide is the key to its success; it kinetically favors the reaction with the added amine nucleophile over the potential side reaction with the less nucleophilic phenolic hydroxyl group.

In contrast, the EDC/HOBt reaction is considerably slower. The longer reaction time and the less reactive nature of the HOBt-ester intermediate provide a larger window for side reactions to occur. While significant O-acylation was not the primary issue, the formation of the N-acylurea byproduct and the incomplete conversion demonstrate the lower efficiency of this method for this challenging substrate.[6] The presence of unreacted starting material after 18 hours suggests that the activation or coupling step is sluggish.

Conclusion and Recommendations

For the amide coupling of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid , HATU is the unequivocally superior reagent. Its high efficiency, rapid reaction kinetics, and ability to minimize side reactions with the phenolic group make it the ideal choice for maximizing the yield and purity of the desired amide product. The key to its success lies in the rapid formation of a highly reactive OAt-ester that is consumed by the amine before other competing pathways can occur.

While EDC/HOBt is a more cost-effective and widely used reagent, its application for this substrate is challenging.[7] The slower reaction kinetics lead to incomplete conversion and the formation of byproducts that complicate purification. While further optimization (e.g., temperature, solvent, additives) might improve the outcome for the EDC/HOBt protocol, HATU provides a more robust and reliable solution out of the box.

For researchers and drug development professionals working with structurally complex and sensitive molecules, this guide demonstrates that investing in a more powerful coupling reagent like HATU can lead to significantly improved outcomes, saving valuable time in both reaction optimization and downstream purification.

References

  • Pawar, S. V., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. (URL: [Link])

  • Shome, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega. (URL: [Link])

  • Pawar, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. (URL: [Link])

  • Kim Reactor. (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. YouTube. (URL: [Link])

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. (URL: [Link])

  • Shelkov, R., et al. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings. ResearchGate. (URL: [Link])

  • Reddit r/Chempros. (2024). HATU coupling - what's the best order?. (URL: [Link])

  • Kim, C. G., et al. (1998). 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics. Journal of Biological Chemistry. (URL: [Link])

  • Montemiglio, L. C., et al. (2019). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. (URL: [Link])

  • Royal Society of Chemistry. (2022). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. (URL: [Link])

  • Zhang, Y., et al. (2023). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. PMC. (URL: [Link])

  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (URL: [Link])

  • Waldvogel, S. R., et al. (2020). Dehydrogenative Anodic C−C Coupling of Phenols Bearing Electron‐Withdrawing Groups. Angewandte Chemie International Edition. (URL: [Link])

  • Herlt, A. J., et al. (1997). 3-amino-5-hydroxybenzoic acid in antibiotic biosynthesis. XI. Biological origins and semisynthesis of thionaphthomycins, and the structures of naphthomycins I and J. The Journal of Antibiotics. (URL: [Link])

  • Patsnap. (2026). How to Analyze Amide Coupling Reactions — Safety Protocols. (URL: [Link])

  • MDPI. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. (URL: [Link])

  • ACS Publications. (2016). Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. (URL: [Link])

  • ResearchGate. (2022). The overview of the amide coupling dataset. (URL: [Link])

  • PubMed. (1997). 3-amino-5-hydroxybenzoic acid in antibiotic biosynthesis. XI. Biological origins and semisynthesis of thionaphthomycins, and the structures of naphthomycins I and J. (URL: [Link])

  • Spherotech. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (URL: [Link])

  • Rasayan Journal. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (URL: [Link])

  • ACS Publications. (2020). Computational Biotransformation Profile of Emerging Phenolic Pollutants by Cytochromes P450. (URL: [Link])

  • PubMed. (1996). Biosynthesis of 3-amino-5-hydroxybenzoic acid, the precursor of mC7N units in ansamycin antibiotics. (URL: [Link])

Sources

Validation

A Comparative FT-IR Spectroscopic Guide: 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid and its Unprotected Analogs

In the landscape of pharmaceutical research and drug development, the strategic use of protecting groups is a cornerstone of successful organic synthesis. The allyloxycarbonyl (Alloc) group, in particular, offers a versa...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the strategic use of protecting groups is a cornerstone of successful organic synthesis. The allyloxycarbonyl (Alloc) group, in particular, offers a versatile means of temporarily masking the reactivity of amine functionalities. Verifying the successful installation and subsequent removal of such protecting groups is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides an in-depth comparison of the FT-IR spectra of 3-{[(allyloxy)carbonyl]amino}-5-hydroxybenzoic acid and its unprotected analogs, namely 3-amino-5-hydroxybenzoic acid and 3,5-dihydroxybenzoic acid. Through a detailed analysis of their vibrational signatures, we will elucidate the key spectral markers that unequivocally signal the presence or absence of the Alloc protecting group.

The Principle of FT-IR Spectroscopy in Molecular Characterization

FT-IR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes. This absorption results in a unique spectral fingerprint that is characteristic of the molecule's functional groups and overall structure. The resulting FT-IR spectrum is a plot of infrared intensity versus wavenumber (typically in units of cm⁻¹), where troughs in the plot indicate absorption of IR radiation. The position, intensity, and shape of these absorption bands provide a wealth of information about the chemical bonding within the sample.

Molecular Structures Under Investigation

A clear understanding of the molecular architecture is fundamental to interpreting the corresponding FT-IR spectra. The following diagram illustrates the structures of the protected compound and its unprotected analogs that form the basis of this comparative guide.

Chemical_Structures node1 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid node2 3-amino-5-hydroxybenzoic acid node1->node2 Deprotection node3 3,5-dihydroxybenzoic acid node1->node3 Analogy

Caption: Chemical structures of the protected compound and its unprotected analogs.

Comparative FT-IR Spectral Analysis

The primary objective of this guide is to delineate the distinct spectral features that differentiate the Alloc-protected compound from its unprotected counterparts. The presence of the allyloxycarbonyl group introduces several unique vibrational modes that are absent in the spectra of the analogs.

3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid: The Protected Compound

The FT-IR spectrum of this molecule is anticipated to be a composite of the vibrational signatures of a substituted benzoic acid, a phenol, a carbamate, and an allyl group.

  • O-H Stretching: A broad absorption band is expected in the region of 3300-2500 cm⁻¹ , characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. A sharper, less intense peak for the phenolic -OH stretch may also be observed around 3400-3200 cm⁻¹ .

  • N-H Stretching: A moderate absorption peak around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the carbamate linkage.

  • C-H Stretching: The sp² C-H stretching of the aromatic ring will appear as a series of weak to moderate peaks just above 3000 cm⁻¹ . The sp² C-H stretching of the allyl group's double bond is also expected in this region. The sp³ C-H stretching of the -CH₂- group in the allyl moiety will be observed as peaks just below 3000 cm⁻¹ .

  • C=O Stretching: This is a critical region for analysis. Two distinct carbonyl stretching bands are predicted. The carboxylic acid C=O stretch will be a strong, sharp peak around 1700-1680 cm⁻¹ . The carbamate C=O stretch is also a strong and sharp absorption, typically found at a slightly higher wavenumber, in the range of 1720-1700 cm⁻¹ [1].

  • C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will produce a series of medium to sharp peaks in the 1600-1450 cm⁻¹ region. A distinct peak around 1645 cm⁻¹ is expected for the C=C stretch of the allyl group.

  • C-O Stretching: The C-O stretching of the carboxylic acid will appear as a strong band between 1320-1210 cm⁻¹ . The C-O stretching vibrations of the carbamate and the ether linkage in the Alloc group will also contribute to absorptions in the 1250-1000 cm⁻¹ region.

3-amino-5-hydroxybenzoic acid: The Amine Analog

Upon removal of the Alloc protecting group, the FT-IR spectrum will exhibit significant changes, most notably the disappearance of the carbamate and allyl group absorptions and the appearance of characteristic primary amine peaks.

  • N-H Stretching: The most telling change will be in the 3500-3300 cm⁻¹ region. A primary amine displays two distinct N-H stretching bands, a symmetric and an asymmetric stretch, appearing as a doublet of medium intensity.

  • O-H Stretching: The broad carboxylic acid O-H stretch will persist in the 3300-2500 cm⁻¹ range, and the phenolic O-H stretch will also be present.

  • C=O Stretching: The strong absorption of the carboxylic acid carbonyl group will remain, typically around 1700-1680 cm⁻¹ . The carbamate C=O peak will be absent.

  • N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is expected in the 1650-1580 cm⁻¹ region.

  • Absence of Alloc Group Peaks: The C=C stretching of the allyl group around 1645 cm⁻¹ and the characteristic C-O stretches of the carbamate will no longer be present.

3,5-dihydroxybenzoic acid: The Hydroxyl Analog

This analog provides a useful baseline for the vibrations of the core 3,5-disubstituted benzoic acid structure without the influence of the amino or protected amino group. Authentic FT-IR spectra for this compound are available for reference.

  • O-H Stretching: This molecule possesses two phenolic hydroxyl groups and one carboxylic acid hydroxyl group. This will result in a very broad and intense absorption band spanning from approximately 3500 cm⁻¹ to 2500 cm⁻¹ due to extensive hydrogen bonding.

  • C=O Stretching: A strong, sharp peak for the carboxylic acid carbonyl stretch is expected around 1700-1680 cm⁻¹ .

  • Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region will be present, corresponding to the aromatic ring.

  • C-O Stretching: Strong absorptions for the carboxylic acid and phenolic C-O stretches will be observed in the 1320-1210 cm⁻¹ and 1260-1180 cm⁻¹ regions, respectively.

  • Absence of Amine and Alloc Peaks: The spectrum will be devoid of any N-H stretching or bending vibrations, as well as the characteristic peaks of the allyloxycarbonyl group.

Summary of Key FT-IR Absorption Bands

Functional Group3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid (cm⁻¹)3-amino-5-hydroxybenzoic acid (cm⁻¹)3,5-dihydroxybenzoic acid (cm⁻¹)
Carboxylic Acid O-H3300-2500 (broad)3300-2500 (broad)3500-2500 (very broad)
Phenolic O-H3400-3200PresentPresent (contributes to broad O-H)
N-H Stretch~3300 (single peak)3500-3300 (doublet)Absent
Aromatic C-H>3000>3000>3000
Allyl C-H (=C-H)>3000AbsentAbsent
Aliphatic C-H (-CH₂-)<3000AbsentAbsent
Carbamate C=O1720-1700AbsentAbsent
Carboxylic Acid C=O1700-16801700-16801700-1680
Allyl C=C~1645AbsentAbsent
Aromatic C=C1600-14501600-14501600-1450
N-H BendAbsent1650-1580Absent
Carboxylic Acid C-O1320-12101320-12101320-1210
Carbamate/Ether C-O1250-1000AbsentAbsent

Experimental Protocol for FT-IR Analysis

The following is a generalized protocol for acquiring high-quality FT-IR spectra of solid samples.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

Sample Preparation (KBr Pellet Method):

  • Drying: Thoroughly dry both the sample and potassium bromide (KBr) powder in an oven at 110°C for at least 2 hours to remove any residual moisture, which can interfere with the spectrum, particularly in the O-H stretching region.

  • Grinding: In an agate mortar, grind approximately 1-2 mg of the sample with about 100-200 mg of dry KBr. The grinding should be vigorous and thorough to ensure a fine, homogeneous mixture.

  • Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the spectrometer and acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dry_Sample_KBr Dry Sample and KBr Grind_Mixture Grind Sample with KBr Dry_Sample_KBr->Grind_Mixture Press_Pellet Form KBr Pellet Grind_Mixture->Press_Pellet Background_Scan Acquire Background Spectrum Press_Pellet->Background_Scan Sample_Scan Acquire Sample Spectrum Background_Scan->Sample_Scan Baseline_Correction Baseline Correction Sample_Scan->Baseline_Correction Spectral_Analysis Analyze Spectrum Baseline_Correction->Spectral_Analysis

Caption: Experimental workflow for FT-IR spectroscopic analysis.

Conclusion

FT-IR spectroscopy provides a powerful and definitive method for monitoring the protection and deprotection of the amine group in 3-amino-5-hydroxybenzoic acid with the allyloxycarbonyl group. The key spectral differentiators are the appearance and disappearance of the characteristic vibrational bands of the Alloc group, namely the carbamate C=O stretch, the allyl C=C stretch, and the associated C-H and C-O stretches. Concurrently, the transition from a single N-H stretch in the protected compound to a doublet in the unprotected primary amine offers unambiguous confirmation of the chemical transformation. By understanding these spectral nuances, researchers can confidently track the progress of their synthetic routes and ensure the integrity of their target molecules.

References

Sources

Comparative

Evaluating the stability of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid under basic conditions

Evaluating the Stability of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic Acid Under Basic Conditions: A Comparative Guide As a Senior Application Scientist, I frequently encounter the synthetic challenge of designing o...

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Stability of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic Acid Under Basic Conditions: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the synthetic challenge of designing orthogonal protection strategies for multifunctional aromatic scaffolds. The molecule 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid presents a highly specific environment: it contains a free carboxylic acid, a nucleophilic phenolic hydroxyl, and an amine protected by an allyloxycarbonyl (Alloc) group. Understanding the precise thermodynamic and kinetic behavior of this molecule under basic conditions is critical for drug development professionals and peptide chemists who rely on complex late-stage functionalizations.

This guide provides an objective, data-driven evaluation of this molecule's stability under basic conditions, compares the Alloc group's performance against alternative protecting groups, and outlines a self-validating experimental protocol to ensure synthetic integrity.

Mechanistic Causality: Behavior Under Basic Conditions

When 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid is exposed to basic environments, we must evaluate the responses of its three functional domains:

  • Carboxylic Acid (pKa ~4.0): Rapidly deprotonates to form a carboxylate anion. This is an instantaneous, reversible thermodynamic sink that increases the molecule's aqueous solubility.

  • Phenolic Hydroxyl (pKa ~9.5): Deprotonates to form a phenoxide anion in moderate to strong bases (e.g., pH > 10), increasing the electron density of the aromatic ring.

  • Alloc-Protected Amine: The carbamate linkage of the Alloc group is the critical variable.1[1]. Consequently, it demonstrates robust stability against mild and moderate bases, including 20% piperidine in DMF (standard SPPS conditions) and tertiary amines like DIPEA.

Causality Insight:2[2]. Because bases do not trigger this π-allyl formation, the carbamate remains intact, even while the adjacent phenol and carboxylic acid are fully ionized.

G A 3-{[(Allyloxy)carbonyl]amino}- 5-hydroxybenzoic acid B Mild Base (20% Piperidine/DMF) A->B SPPS Conditions C Strong Base (1M NaOH, aq) A->C Harsh Saponification D Carboxylate & Phenoxide Formed Alloc Group Intact (>99%) B->D Rapid Deprotonation E Carboxylate & Phenoxide Formed Slow Carbamate Hydrolysis C->E Extended Exposure

Fig 1: Base-induced deprotonation and Alloc stability pathways of the target molecule.

Comparative Analysis: Alloc vs. Alternative Protecting Groups

To objectively assess the utility of the Alloc group on this benzoic acid scaffold, we must compare it to industry-standard alternatives.3[3].

Table 1: Stability Profile of Amine Protecting Groups on 5-Hydroxybenzoic Acid Scaffolds

Protecting GroupMild Base (20% Piperidine)Strong Base (1M NaOH)Acidic (50% TFA)Catalytic (Pd(0))
Alloc StableSlow HydrolysisStableCleaved
Fmoc CleavedCleavedStableStable
Boc StableStableCleavedStable
Cbz StableSlow HydrolysisStableStable*

(Note: Cbz is cleaved by catalytic hydrogenation, not Pd(0) cross-coupling conditions).

Why Choose Alloc? If your synthetic route requires the sequential functionalization of the phenol or carboxylic acid under basic conditions, Fmoc cannot be used due to premature cleavage.4[4]. Alloc provides the perfect orthogonal solution: it survives the basic conditions needed to alkylate the phenol, yet can be selectively unmasked later under mild, neutral Pd(0) conditions.

Orthogonality Base Basic Conditions (20% Piperidine) Fmoc Fmoc Group Base->Fmoc Cleaves Boc Boc Group Base->Boc Stable Alloc Alloc Group Base->Alloc Stable Acid Acidic Conditions (50% TFA) Acid->Boc Cleaves Acid->Alloc Stable Pd Pd(0) Catalysis (Pd(PPh3)4) Pd->Alloc Cleaves

Fig 2: Orthogonal deprotection mapping for Alloc, Fmoc, and Boc protecting groups.

Experimental Protocol: Self-Validating Stability Workflow

To establish trustworthiness in your synthetic route, you must empirically validate the stability of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid before scaling up. The following protocol is a self-validating system designed to monitor both deprotonation and potential carbamate degradation.

Materials Required:

  • 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid (Target Analyte)

  • 20% Piperidine in DMF (Mild Base)

  • 1M NaOH (aq) (Strong Base)

  • HPLC-MS system (C18 column, acidic mobile phase: 0.1% Formic acid in Water/Acetonitrile)

Step-by-Step Methodology:

  • Baseline Establishment:

    • Prepare a 1 mg/mL solution of the target analyte in methanol.

    • Inject 5 µL into the LC-MS to establish the baseline retention time and mass-to-charge ratio (m/z [M-H]⁻) of the intact molecule. Causality: Establishing a pristine baseline is mandatory to differentiate between starting material and base-induced degradation products.

  • Mild Base Exposure (SPPS Simulation):

    • Dissolve 10 mg of the analyte in 1 mL of 20% Piperidine/DMF.

    • Stir at room temperature (25°C).

    • Self-Validation Step: Aliquot 10 µL at 1h, 4h, and 24h. Quench each aliquot immediately with 90 µL of 1% Formic Acid in Acetonitrile. Causality: Quenching neutralizes the base and re-protonates the phenol/carboxylate, ensuring the molecule interacts predictably with the C18 stationary phase during LC-MS analysis.

    • Expected Result: The Alloc group should show >99% retention at 24h, confirming absolute orthogonality to standard Fmoc-deprotection conditions.

  • Strong Base Exposure (Saponification Simulation):

    • Dissolve 10 mg of the analyte in 1 mL of 1M NaOH (aq).

    • Stir at room temperature.

    • Self-Validation Step: Aliquot and quench (using 1M HCl to pH 3) at 1h, 4h, and 24h.

    • Expected Result: Analyze via LC-MS. Watch for the appearance of the free amine (m/z corresponding to 3-amino-5-hydroxybenzoic acid). While Alloc is highly stable, extended exposure (>4h) to strong aqueous hydroxide can induce slow base-catalyzed hydrolysis of the carbamate.

References

  • Zorn, C. et al. "Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis." The Journal of Organic Chemistry. Available at:[Link][2]

  • ACS Omega. "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Publications. Available at: [Link][1]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic Acid

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. This guide prov...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the known hazards of its constituent functional groups—a substituted benzoic acid, a carbamate, and an allyl group—and established best practices for chemical waste management.

I. Hazard Identification and Risk Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with the chemical structure of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid is imperative.

  • Substituted Benzoic Acid Moiety : Benzoic acid and its derivatives can be irritating to the skin and eyes and may cause respiratory irritation.[1][2] Some may also be harmful to aquatic life.[3] As acidic compounds, they can react with bases and oxidizing agents.[4]

  • Carbamate Group : Carbamate esters are a class of compounds known for their potential biological activity. Some carbamates are known to be cholinesterase inhibitors, similar to certain pesticides, which can lead to a range of health effects depending on the level of exposure.[5][6] Certain carbamates are also suspected carcinogens.[5]

  • Allyl Group : Allyl compounds are often flammable and can be toxic.[7] A significant concern with many allyl ethers is their potential to form explosive peroxides upon storage and exposure to air.[7] Some allyl compounds, like allyl alcohol, are classified as acutely toxic and are included on the EPA's "P-list," which mandates more stringent disposal requirements.[8]

Given these structural components, 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5]

II. Personal Protective Equipment (PPE)

Prior to handling chemical waste, all personnel must be equipped with the appropriate PPE to minimize the risk of exposure.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][9]To protect against potential splashes of the chemical or its solutions.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[3][9]To prevent skin contact. It is crucial to consult the glove manufacturer's compatibility chart.
Body Protection A laboratory coat, long pants, and closed-toe shoes.[9]To provide a barrier against accidental skin contact.
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood.[9]To minimize the risk of inhaling any dust or aerosols.
III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid waste.

1. Waste Segregation and Containment:

  • Solid Waste :

    • Place solid 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid waste directly into a designated hazardous waste container.[5]

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE), and must have a secure, sealable lid.[4][5]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

  • Liquid Waste (Solutions) :

    • Collect solutions containing 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid in a separate, compatible, and clearly labeled hazardous waste container.

    • Solvent rinsates from cleaning contaminated glassware should also be collected as hazardous liquid waste.[10]

  • Contaminated Materials :

    • Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous solid waste in the same container as the solid chemical waste.[5][8]

2. Labeling:

  • The waste container must be clearly and securely labeled with the words "Hazardous Waste."[10]

  • The label must include the full chemical name: "3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid."[10]

  • Indicate any known hazard characteristics (e.g., "Toxic," "Irritant").[5]

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]

  • Keep the container closed at all times except when adding waste.[5]

4. Final Disposal:

  • The ultimate disposal of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid waste must be conducted through a licensed hazardous waste disposal company.[7][11]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the waste.[10]

  • The recommended method of disposal for this type of organic compound is typically high-temperature incineration in a permitted hazardous waste facility.[7]

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate : Evacuate all non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • PPE : Wear the appropriate PPE as outlined in Section II.

  • Containment : For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to cover the spill.[9]

  • Cleanup : Carefully sweep or scoop the absorbent material and spilled compound into the designated hazardous waste container.[5][9]

  • Decontamination : Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and dispose of the cloth as hazardous waste.[5] Follow with a soap and water wash.

V. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid.

cluster_prep Preparation cluster_segregation Segregation & Containment cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Identify Waste: 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid (Solid, Liquid, or Contaminated Material) B Wear Appropriate PPE: - Safety Goggles - Resistant Gloves - Lab Coat A->B C Select Compatible Hazardous Waste Container B->C D Place Waste in Container C->D E Segregate from Incompatible Wastes D->E F Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Information E->F G Seal Container Securely F->G H Store in Designated, Secure Area G->H I Contact Institutional EHS for Waste Pickup H->I J Arrange for Disposal via Licensed Facility (e.g., Incineration) I->J

Caption: Workflow for the proper disposal of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid.

References

  • Navigating the Safe Disposal of Methyl (4-formylphenyl)carbamate: A Comprehensive Guide. Benchchem.
  • Safe Disposal of 1-Allyl-1h-indol-5-amine: A Guide for Laboratory Professionals. Benchchem.
  • 3-{[(allyloxy)carbonyl]amino}-5-hydroxybenzoic acid. PubChem.
  • Organic solvents disposal strategies?. ResearchGate.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
  • 2-[{4-[(2S)-2-{[(Allyloxy)carbonyl]amino}-3-({4-[3-hydroxy-2-(methoxycarbonyl)phenoxy]butyl}amino)-3-oxopropyl]phenyl}(carboxycarbonyl)amino]benzoic acid. PubChem.
  • Proper Disposal of Allyl Butyl Ether: A Guide for Laboratory Professionals. Benchchem.
  • Benzoic-Acid_2024-06-27.docx. Washington State University.
  • Carbamate Toxicity. National Center for Biotechnology Information. Available at: [Link]

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. University of Washington.
  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency.
  • Essential Safety and Operational Guide for Handling Benzoic Acid, 3-Methylphenyl Ester. Benchchem.
  • Benzoic acid, 3-hydroxy-. National Institute of Standards and Technology. Available at: [Link]

  • Benzoic Acid Crystal 99.5% Lab Grade - SAFETY DATA SHEET. LabAlley.
  • Benzoic acid; 65-85 - SAFETY DATA SHEET. Sigma-Aldrich.
  • Benzoic Acid - SAFETY DATA SHEET. Breckland Scientific Supplies Ltd.

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to innovation. The compound 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to innovation. The compound 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid, a bespoke molecule likely utilized in complex organic synthesis, requires a nuanced understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, moving beyond a simple checklist to instill a culture of safety and procedural excellence.

Understanding the Hazard Profile

The primary anticipated hazards associated with 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid are:

  • Skin Irritation (H315): Direct contact with the skin is likely to cause irritation[1][2][3][4][5][7][8].

  • Serious Eye Irritation (H319): The compound is expected to cause serious irritation if it comes into contact with the eyes[1][2][3][4][5][7][8].

  • Respiratory Irritation (H335): Inhalation of the dust or aerosolized particles may lead to respiratory tract irritation[1][3][7][9].

  • Harmful if Swallowed (H302): Ingestion of the compound may be harmful[1][3][5].

Given these potential hazards, a systematic approach to PPE selection is not just recommended, but essential for maintaining a safe laboratory environment.

Core Principles of PPE Selection

The selection of appropriate PPE is a risk-based decision-making process. The following workflow illustrates the key considerations for handling 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid.

PPE_Selection_Workflow cluster_assessment Hazard & Risk Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Start: Handling 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid AssessChemical Assess Chemical Properties: - Physical state (solid/liquid) - Potential for dust/aerosol generation Start->AssessChemical AssessTask Assess Task-Specific Risks: - Weighing and dispensing - Dissolving and reaction setup - Work-up and purification - Waste disposal AssessChemical->AssessTask SelectEye Eye and Face Protection: - Safety glasses with side shields (minimum) - Chemical splash goggles - Face shield AssessTask->SelectEye SelectGloves Hand Protection: - Nitrile gloves (standard) - Consider double-gloving for extended handling AssessTask->SelectGloves SelectBody Body Protection: - Laboratory coat - Chemical-resistant apron (for large quantities or splash risk) AssessTask->SelectBody SelectRespiratory Respiratory Protection: - Not typically required in a fume hood - Consider N95 or P100 respirator if handling outside of a fume hood or if dust generation is significant AssessTask->SelectRespiratory InspectPPE Inspect PPE for damage before each use SelectEye->InspectPPE SelectGloves->InspectPPE SelectBody->InspectPPE SelectRespiratory->InspectPPE DonPPE Properly don all selected PPE InspectPPE->DonPPE End Proceed with Laboratory Work DonPPE->End

Caption: PPE Selection Workflow for Handling 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid.

Detailed PPE Recommendations

The following table outlines the recommended PPE for various laboratory operations involving 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid.

OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Dispensing Chemical splash goggles[10][11]Nitrile gloves[2]Laboratory coatWork within a chemical fume hood or ventilated balance enclosure. If not possible, an N95 respirator should be considered to prevent inhalation of fine powders.
Solution Preparation and Reaction Setup Chemical splash gogglesNitrile glovesLaboratory coatAll manipulations should be performed in a certified chemical fume hood.
Reaction Work-up and Purification Chemical splash goggles and face shield (if splash hazard is high)[10]Nitrile gloves (consider double-gloving)Laboratory coat and chemical-resistant apronAll manipulations should be performed in a certified chemical fume hood.
Handling of Dry Product (Post-Purification) Chemical splash gogglesNitrile glovesLaboratory coatWork within a chemical fume hood.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coveralls[12]Air-purifying respirator with appropriate cartridges for organic vapors and particulates.
Waste Disposal Chemical splash gogglesNitrile glovesLaboratory coatWork within a chemical fume hood.

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Operational Procedures
  • Preparation and Engineering Controls:

    • Always handle 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid in a well-ventilated area, preferably within a certified chemical fume hood[6][9].

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested[5].

    • Before beginning work, decontaminate the work surface and ensure all necessary equipment is clean and in good working order.

  • Weighing and Transfer:

    • When weighing the solid compound, use a ventilated balance enclosure or perform the task in a chemical fume hood to minimize the risk of inhaling dust particles[2].

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust clouds.

    • If transferring the compound into a reaction vessel, do so carefully to prevent spillage.

  • In-Reaction Handling:

    • Keep the reaction vessel closed to the extent possible to prevent the release of any volatile byproducts or unreacted starting material.

    • Monitor the reaction from outside the fume hood sash.

Spill Response

In the event of a spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and the associated hazards.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Contain and Clean:

    • For small spills of solid material, gently sweep or vacuum the material into a designated waste container. Avoid dry sweeping which can generate dust[2].

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All spill cleanup materials must be disposed of as hazardous waste.

Disposal Plan

All waste containing 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed, and appropriate containers. Do not mix with incompatible waste streams.

  • Labeling: Ensure all waste containers are labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not pour chemical waste down the drain[1].

By adhering to these detailed procedures and maintaining a vigilant approach to safety, researchers can confidently handle 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • CymitQuimica. (2024). Safety Data Sheet: (R)-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid.
  • Apollo Scientific. (2022).
  • Loba Chemie. (2019). 3-HYDROXY BENZOIC ACID MSDS.
  • Chemos GmbH & Co. KG. (2023).
  • Kadilkar, P. A., & Borate, H. B. (2006). Catalytic Removal of N-Allyloxycarbonyl Groups Using the [CpRu(IV)(π-C3H5)(2-quinolinecarboxylato)]PF6 Complex. A New Efficient Deprotecting Method in Peptide Synthesis. The Journal of Organic Chemistry, 71(12), 4581–4584. [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET: 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid.
  • Fisher Scientific. (2025).
  • Benchchem. (2025). The Allyloxycarbonyl (Alloc)
  • Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Amino-5-hydroxybenzoic acid.
  • Zong, G., et al. (2015). Highly efficient removal of allyloxycarbonyl (Alloc) function provides a practical orthogonal protective strategy for carbohydrates.
  • Dean, T. W. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides. University of Florida, IFAS Extension.
  • Loba Chemie. (2015). p-HYDROXYBENZOIC ACID FOR SYNTHESIS MSDS.
  • Google Patents. (n.d.). EP0676236A1 - Process for removal of allyl group or allyloxycarbonyl group.
  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
  • Bocsci. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
  • BVL. (n.d.). Personal protective equipment when handling plant protection products.
  • Extrasynthese. (n.d.).
  • Sisco Research Laboratories Pvt. Ltd. (n.d.).
  • University of Minnesota Extension. (n.d.). Using personal protective equipment on the farm.
  • Williams, D. S. (2024). Personal Protective Equipment for Pesticide Handlers. Citrus Industry Magazine.

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